molecular formula C14H14N4O2S B569100 Cambendazole-d7 CAS No. 1228182-48-6

Cambendazole-d7

Cat. No.: B569100
CAS No.: 1228182-48-6
M. Wt: 309.40 g/mol
InChI Key: QZWHWHNCPFEXLL-UNAVHCQLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cambendazole-d7, also known as this compound, is a useful research compound. Its molecular formula is C14H14N4O2S and its molecular weight is 309.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-8(2)20-14(19)16-9-3-4-10-11(5-9)18-13(17-10)12-6-21-7-15-12/h3-8H,1-2H3,(H,16,19)(H,17,18)/i1D3,2D3,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWHWHNCPFEXLL-UNAVHCQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746859
Record name (~2~H_7_)Propan-2-yl [2-(1,3-thiazol-4-yl)-1H-benzimidazol-6-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228182-48-6
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228182-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~2~H_7_)Propan-2-yl [2-(1,3-thiazol-4-yl)-1H-benzimidazol-6-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228182-48-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Cambendazole-d7: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cambendazole-d7, a deuterated analog of the anthelmintic drug Cambendazole. It is intended to serve as a critical resource for professionals in research and drug development, offering detailed information on its primary applications, physicochemical properties, and analytical methodologies.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled version of Cambendazole, where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis of Cambendazole in complex matrices using mass spectrometry-based methods.

Primary Use: The principal application of this compound is as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its utility stems from its near-identical chemical and physical properties to Cambendazole, while its increased mass allows for clear differentiation in a mass spectrometer. The use of a deuterated internal standard is crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of quantitative results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Name Isopropyl [2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl]carbamate-d7
Molecular Formula C₁₄H₇D₇N₄O₂S
Molecular Weight 309.4 g/mol
CAS Number 1228182-48-6
Appearance White to off-white solid
Solubility Soluble in methanol and dimethyl sulfoxide (DMSO)
Isotopic Purity Typically >98% (specific to manufacturer)

Mechanism of Action of Cambendazole

To appreciate the importance of quantifying Cambendazole, it is essential to understand its mechanism of action. Cambendazole, like other benzimidazole anthelmintics, exerts its parasiticidal effect by targeting tubulin.

Benzimidazoles selectively bind to the β-tubulin subunit of parasitic nematodes, inhibiting its polymerization into microtubules.[1][2] This disruption of microtubule formation is critical as these structures are vital for essential cellular functions in the parasite, including cell division, nutrient absorption, and intracellular transport. The inhibition of these processes ultimately leads to the death of the parasite.

Cambendazole_Mechanism cluster_parasite Parasite Cell cluster_effects Cellular Effects Beta_Tubulin β-Tubulin Microtubules Microtubules Beta_Tubulin->Microtubules Polymerization Alpha_Tubulin α-Tubulin Alpha_Tubulin->Microtubules Disrupted_Functions Disruption of: - Cell Division - Nutrient Absorption - Intracellular Transport Microtubules->Disrupted_Functions Inhibition leads to Cambendazole Cambendazole Cambendazole->Beta_Tubulin Parasite_Death Parasite Death Disrupted_Functions->Parasite_Death

Mechanism of action of Cambendazole.

Experimental Protocols: Quantification of Cambendazole using this compound

The following section details a representative experimental protocol for the quantification of Cambendazole in bovine milk using this compound as an internal standard with LC-MS/MS. This protocol is a composite based on established methods for benzimidazole analysis.[3]

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for the analysis of veterinary drug residues in food matrices.

QuEChERS_Workflow cluster_sample_prep Sample Preparation Sample 1. Homogenized Milk Sample Spike 2. Spike with this compound (Internal Standard) Sample->Spike Extraction 3. Add Acetonitrile and Salts (e.g., MgSO₄, NaCl) Spike->Extraction Vortex_Centrifuge1 4. Vortex and Centrifuge Extraction->Vortex_Centrifuge1 Supernatant 5. Collect Supernatant Vortex_Centrifuge1->Supernatant dSPE 6. Dispersive SPE Cleanup (e.g., PSA, C18) Supernatant->dSPE Vortex_Centrifuge2 7. Vortex and Centrifuge dSPE->Vortex_Centrifuge2 Final_Extract 8. Collect Final Extract Vortex_Centrifuge2->Final_Extract Evaporation 9. Evaporate to Dryness Final_Extract->Evaporation Reconstitution 10. Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis 11. LC-MS/MS Analysis Reconstitution->Analysis

QuEChERS sample preparation workflow.

Methodology:

  • Sample Aliquoting: Take a 5 mL aliquot of homogenized bovine milk.

  • Internal Standard Spiking: Add a known concentration of this compound solution (e.g., 100 ng/mL in methanol) to the milk sample.

  • Extraction: Add 10 mL of acetonitrile and QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Homogenization: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE): Transfer the supernatant to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents.

  • Cleanup: Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Evaporation: Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following table outlines typical LC-MS/MS parameters for the analysis of Cambendazole.

ParameterRecommended Conditions
LC System UHPLC System
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) Cambendazole: 303.1, this compound: 310.1
Product Ions (m/z) Cambendazole: 245.1, 203.1; this compound: 252.1, 210.1
Collision Energy Optimized for each transition

Data Analysis and Interpretation

Quantitative analysis is performed by constructing a calibration curve using known concentrations of Cambendazole standard solutions, each spiked with a constant concentration of this compound. The peak area ratio of the analyte (Cambendazole) to the internal standard (this compound) is plotted against the concentration of the analyte. The concentration of Cambendazole in unknown samples is then determined from this calibration curve.

Method Validation Parameters:

A robust analytical method using this compound should be validated for the following parameters:

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.99
Accuracy (% Recovery) 80-120%
Precision (% RSD) < 15%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Cambendazole in various matrices. Its use as an internal standard in LC-MS/MS methods is critical for ensuring the reliability of analytical data in research, drug development, and food safety monitoring. This guide provides a foundational understanding and practical protocols to aid researchers in the effective application of this compound.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Cambendazole-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Cambendazole and its deuterated analog, Cambendazole-d7. The synthesis is presented as a multi-step process, reconstructed from established chemical principles and literature on related compounds. This document offers detailed, plausible experimental protocols, structured data tables for key quantitative information, and visualizations to elucidate the synthetic workflow.

Introduction

Cambendazole, isopropyl 2-(4-thiazolyl)-5-benzimidazolecarbamate, is an anthelmintic agent. Isotopic labeling, particularly with deuterium, is a critical technique in drug development. Deuterated compounds, such as this compound, serve as invaluable internal standards for pharmacokinetic and metabolic studies, offering enhanced accuracy in mass spectrometry-based quantification. The increased mass of the deuterated analog allows for clear differentiation from the unlabeled drug without significantly altering its chemical properties. The "-d7" designation in this compound indicates the replacement of seven hydrogen atoms with deuterium on the isopropyl group.

Reconstructed Synthetic Pathway

  • Synthesis of the Benzimidazole Core: Construction of the 2-(4-thiazolyl)-5-aminobenzimidazole intermediate.

  • Preparation of the Deuterated Labeling Agent: Synthesis of isopropyl-d7 chloroformate from commercially available isopropanol-d8.

  • Final Acylation Step: Coupling of the benzimidazole intermediate with the deuterated labeling agent to yield this compound.

Logical Workflow for the Synthesis of this compound

G cluster_0 Stage 1: Benzimidazole Core Synthesis cluster_1 Stage 2: Deuterated Reagent Preparation cluster_2 Stage 3: Final Coupling A 4-Chloro-3-nitroaniline C Condensation Reaction A->C B 2-Aminothiazole B->C D 5-Nitro-2-(thiazol-4-yl)benzimidazole C->D Cyclization E Reduction D->E e.g., SnCl2/HCl F 5-Amino-2-(thiazol-4-yl)benzimidazole E->F K Acylation F->K G Isopropanol-d8 I Reaction G->I H Phosgene (or equivalent) H->I J Isopropyl-d7 Chloroformate I->J J->K L This compound K->L

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are detailed, hypothetical procedures based on analogous reactions found in the chemical literature.

Stage 1: Synthesis of the Benzimidazole Core

3.1.1. Synthesis of 5-Nitro-2-(thiazol-4-yl)benzimidazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3-nitroaniline (1 equivalent) and 2-aminothiazole (1.1 equivalents) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to reflux (approximately 150-160 °C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with water, and then a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield 5-nitro-2-(thiazol-4-yl)benzimidazole.

3.1.2. Reduction to 5-Amino-2-(thiazol-4-yl)benzimidazole

  • Reaction Setup: To a solution of 5-nitro-2-(thiazol-4-yl)benzimidazole (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid, add tin(II) chloride dihydrate (SnCl2·2H2O) (3-4 equivalents) portion-wise.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is basic. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 5-amino-2-(thiazol-4-yl)benzimidazole can be used in the next step without further purification or can be purified by column chromatography.

Stage 2: Preparation of Isopropyl-d7 Chloroformate
  • Reaction Setup: In a fume hood, prepare a solution of phosgene (or a safer equivalent like triphosgene) in a dry, inert solvent such as toluene in a flask equipped for low-temperature reactions.

  • Reaction Conditions: Cool the phosgene solution to 0-5 °C. Slowly add a solution of isopropanol-d8 (1 equivalent) in the same solvent, maintaining the temperature below 10 °C. Allow the reaction to stir at this temperature for 1-2 hours and then warm to room temperature and stir for an additional 12 hours.

  • Product Isolation: The resulting isopropyl-d7 chloroformate is typically used in solution for the subsequent reaction due to its reactivity and potential for decomposition upon purification.

Stage 3: Synthesis of this compound
  • Reaction Setup: Dissolve 5-amino-2-(thiazol-4-yl)benzimidazole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane, along with a base like triethylamine or pyridine (1.2 equivalents).

  • Reaction Conditions: Cool the solution to 0-5 °C. Add the freshly prepared solution of isopropyl-d7 chloroformate (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to yield the final product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Summary of Reactants and Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
4-Chloro-3-nitroanilineC₆H₅ClN₂O₂172.57Starting Material
2-AminothiazoleC₃H₄N₂S100.14Starting Material
5-Nitro-2-(thiazol-4-yl)benzimidazoleC₁₀H₆N₄O₂S246.25Intermediate
5-Amino-2-(thiazol-4-yl)benzimidazoleC₁₀H₈N₄S216.27Intermediate
Isopropanol-d8C₃D₈O68.16Deuterium Source
Isopropyl-d7 ChloroformateC₄D₇ClO₂130.61Labeling Agent
This compound C₁₄H₇D₇N₄O₂S 309.40 Final Product

Table 2: Expected Reaction Yields and Purity

Reaction StageProductTheoretical Yield (%)Isotopic Purity (%)
Benzimidazole Core Synthesis5-Amino-2-(thiazol-4-yl)benzimidazole60-70N/A
Final AcylationThis compound 50-65>98

Table 3: Analytical Characterization Data for this compound

Analysis MethodExpected Results
¹H NMR Absence of signals corresponding to the isopropyl protons. Presence of aromatic and carbamate NH protons.
¹³C NMR Signals corresponding to the benzimidazole and thiazole rings, and the carbonyl group.
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 310.1

Signaling Pathways and Experimental Workflows

The following diagram illustrates the key transformations in the synthesis of the 5-amino-2-(thiazol-4-yl)benzimidazole intermediate.

G cluster_main Synthesis of 5-Amino-2-(thiazol-4-yl)benzimidazole Start 4-Chloro-3-nitroaniline + 2-Aminothiazole Condensation Condensation & Cyclization Start->Condensation Intermediate 5-Nitro-2-(thiazol-4-yl)benzimidazole Condensation->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction Product 5-Amino-2-(thiazol-4-yl)benzimidazole Reduction->Product

Caption: Key steps in forming the benzimidazole intermediate.

Conclusion

This technical guide provides a detailed, albeit reconstructed, pathway for the synthesis and isotopic labeling of this compound. The provided protocols and data serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. The successful synthesis of high-purity this compound is essential for its application as an internal standard in bioanalytical assays, ultimately contributing to the robust development and evaluation of Cambendazole as a therapeutic agent. Further investigation to uncover the specific details from the primary literature would be beneficial for optimizing this synthetic route.

An In-depth Technical Guide to Cambendazole and its Deuterated Analog, Cambendazole-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and comparison of the anthelmintic drug cambendazole and its stable isotope-labeled counterpart, cambendazole-d7. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, analytical chemistry, and parasitology.

Introduction

Cambendazole is a broad-spectrum benzimidazole anthelmintic effective against a variety of gastrointestinal and pulmonary nematodes. Its deuterated analog, this compound, serves as a crucial internal standard for the accurate quantification of cambendazole in biological matrices and other samples. This guide will delve into the distinct characteristics, applications, and underlying scientific principles of both compounds.

Core Differences and Applications

The fundamental distinction between cambendazole and this compound lies in the isotopic substitution of seven hydrogen atoms with deuterium in the isopropyl ester group of the molecule. While this substitution results in a minimal change in chemical properties, it provides a significant mass difference that is readily detectable by mass spectrometry. This key difference dictates their primary applications:

  • Cambendazole: The pharmacologically active compound used in veterinary medicine to treat parasitic infections.

  • This compound: A non-radioactive, stable isotope-labeled internal standard used for the precise quantification of cambendazole in analytical assays.

The use of deuterated internal standards like this compound is critical in modern analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) methods. It allows for the correction of variability that can occur during sample preparation and analysis, such as extraction inconsistencies and matrix effects, thereby ensuring the accuracy and reliability of the quantitative results.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of cambendazole and this compound is presented in the tables below. It is important to note that while specific pharmacokinetic data for this compound is not extensively published, the "deuterium kinetic isotope effect" can potentially lead to slight differences in metabolism and clearance compared to the non-deuterated form.

Table 1: Physicochemical Properties

PropertyCambendazoleThis compound
Molecular Formula C₁₄H₁₄N₄O₂SC₁₄H₇D₇N₄O₂S
Molecular Weight 302.35 g/mol 309.40 g/mol
CAS Number 26097-80-31228182-48-6
Appearance White to off-white solidSolid
Solubility Sparingly soluble in organic solventsNot extensively documented

Table 2: Pharmacokinetic Parameters of Cambendazole (General)

ParameterValue/Description
Absorption Poorly absorbed from the gastrointestinal tract
Metabolism Primarily hepatic
Excretion Mainly in feces, with a smaller portion in urine
Half-life Varies depending on the animal species

Mechanism of Action of Cambendazole

Cambendazole, like other benzimidazole anthelmintics, exerts its parasiticidal effect by targeting the protein tubulin. Specifically, it binds to β-tubulin subunits, inhibiting their polymerization into microtubules. Microtubules are essential components of the parasite's cytoskeleton, involved in vital cellular processes such as cell division, nutrient absorption, and intracellular transport. The disruption of microtubule formation leads to impaired cellular function, energy depletion, and ultimately, the death of the parasite.

Signaling Pathway of Benzimidazole Action

Benzimidazole_Mechanism cluster_parasite Parasite Cell BZ Benzimidazole (e.g., Cambendazole) Tubulin β-Tubulin Subunits BZ->Tubulin Binds to Microtubules Microtubules BZ->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Cell_Processes Essential Cellular Processes (e.g., Nutrient Absorption, Cell Division) Microtubules->Cell_Processes Supports Paralysis_Death Paralysis and Death of Parasite Cell_Processes->Paralysis_Death Disruption leads to

Caption: Mechanism of action of benzimidazoles like cambendazole.

Experimental Protocols

In Vitro Tubulin Polymerization Inhibition Assay

This assay is designed to assess the ability of a compound to inhibit the formation of microtubules from tubulin subunits.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)

  • GTP solution (100 mM)

  • Test compound (Cambendazole) dissolved in a suitable solvent (e.g., DMSO)

  • Control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer)

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution in ice-cold polymerization buffer.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Dispense the tubulin-GTP mixture into the wells of a pre-chilled 96-well plate.

  • Add the test compound (Cambendazole) at various concentrations to the respective wells. Include wells with solvent control and control compounds.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Analyze the data to determine the effect of cambendazole on the rate and extent of tubulin polymerization.

In Vivo Efficacy Study of Cambendazole in Sheep

This protocol outlines a general procedure for evaluating the anthelmintic efficacy of cambendazole in a sheep model.

Animals:

  • Clinically healthy sheep naturally or experimentally infected with the target nematode species.

Procedure:

  • Acclimatization: House the sheep in a controlled environment for a period of acclimatization.

  • Pre-treatment Fecal Analysis: Collect individual fecal samples to determine the baseline parasite egg counts (eggs per gram of feces, EPG).

  • Randomization and Treatment: Randomly allocate the sheep into treatment and control groups. Administer cambendazole orally to the treatment group at the desired dosage. The control group receives a placebo.

  • Post-treatment Fecal Analysis: Collect fecal samples from all sheep at specified intervals post-treatment (e.g., 7 and 14 days).

  • Fecal Egg Count Reduction Test (FECRT): Calculate the percentage reduction in EPG for the treated group compared to the control group to determine the efficacy of the treatment.

  • (Optional) Necropsy: At the end of the study, a subset of animals from each group may be euthanized for worm burden determination in the gastrointestinal tract to confirm the FECRT results.

Use of this compound as an Internal Standard

The workflow for using this compound as an internal standard in a quantitative LC-MS analysis is depicted below.

Workflow for Quantitative Analysis using an Internal Standard

Internal_Standard_Workflow cluster_workflow Quantitative Analysis Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Sample Preparation (Extraction, Cleanup) Sample->Extraction IS This compound (Internal Standard) IS->Extraction Spiked into sample LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing (Peak Integration, Ratio Calculation) LCMS->Data Quantification Quantification of Cambendazole Data->Quantification

Caption: Workflow for using this compound as an internal standard.

Synthesis Overview

Synthesis of Cambendazole

The synthesis of cambendazole typically involves the reaction of a substituted o-phenylenediamine with a thiazole-containing reactant to form the benzimidazole core, followed by the introduction of the isopropyl carbamate group. Several synthetic routes have been described in the literature.

Synthesis of this compound

The synthesis of this compound would follow a similar pathway to that of cambendazole, with the key difference being the use of a deuterated starting material for the isopropyl group. For example, deuterated isopropanol (isopropanol-d8) could be used in the formation of the isopropyl carbamate moiety. The specific labeling pattern (d7) suggests that the methyl groups and the methine proton of the isopropyl group are deuterated.

Conclusion

Cambendazole and this compound are closely related molecules with distinct and complementary roles in parasitology and analytical chemistry. Cambendazole remains an important anthelmintic agent, while the development of its deuterated analog, this compound, has been instrumental in enabling accurate and reliable quantification for research, drug monitoring, and regulatory purposes. Understanding the differences and applications of both compounds is essential for professionals in the field of drug development and analysis.

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Cambendazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the known physical and chemical properties of the anthelmintic agent Cambendazole and explores the anticipated characteristics of its deuterated analogue. It outlines the scientific rationale for deuteration, details the necessary experimental protocols for characterization, and presents quantitative data in a structured format for clarity and comparison.

Introduction: The Rationale for Deuterating Cambendazole

Cambendazole is a benzimidazole-based anthelmintic agent effective against a range of gastrointestinal parasites.[1] In pharmaceutical research, the selective replacement of hydrogen atoms with their stable, non-radioactive isotope, deuterium, is a well-established strategy to enhance a drug's pharmacokinetic profile.[2][3][4] This process, known as deuteration, leverages the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is significantly stronger (6-10 times more stable) than the carbon-hydrogen (C-H) bond.[5][6][7]

This increased bond strength can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes, which often involve the cleavage of a C-H bond as a rate-limiting step.[7][8] By decelerating metabolism, deuteration can lead to:

  • Improved Metabolic Stability: Increasing the drug's half-life and overall exposure (AUC).[6][9][10]

  • Reduced Dosing Frequency: Potentially allowing for once-daily administration instead of multiple doses.[11]

  • Lowered Toxicity: By reducing the formation of potentially toxic metabolites or altering metabolic pathways away from problematic routes (a phenomenon known as metabolic switching).[4][12][13]

  • Enhanced Efficacy and Safety: A more consistent pharmacokinetic profile can improve the overall therapeutic window.[6][9]

This guide will first establish the baseline physicochemical properties of non-deuterated Cambendazole and then extrapolate the expected properties of its deuterated form, supported by general principles and detailed experimental workflows for its definitive characterization.

Physical and Chemical Properties of Cambendazole (Non-Deuterated)

A summary of the reported physical and chemical properties of standard Cambendazole is presented below. These values serve as a critical baseline for comparison with its deuterated analogues.

PropertyValueReference(s)
IUPAC Name Isopropyl N-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-6-yl]carbamate[14][15]
CAS Number 26097-80-3[14][15][16]
Molecular Formula C₁₄H₁₄N₄O₂S[14][15][16]
Molecular Weight 302.35 g/mol [14][15][16]
Appearance Odorless, white crystalline solid; Light yellow to brown solid[15][16][17]
Melting Point 212-214 °C; 238-240 °C (with decomposition)[1][14][15][16]
Solubility Water: 0.02 mg/mL (practically insoluble); 3.03 mg/mL (with sonication) Organic Solvents: Soluble in alcohol, DMF, DMSO. Sparingly soluble in acetone. Quantitative: - DMSO: 10 mg/mL, 45 mg/mL, or 100 mg/mL (sonication/ultrasound may be needed) - DMF: 10 mg/mL[15][16][17][18][19]
pKa (Predicted) 9.99 ± 0.10[16][19]
Density (Estimated) 1.4 ± 0.1 g/cm³[1]
UV max (0.1N HCl) 319 nm, 232 nm[15]

Predicted Properties and Characterization of Deuterated Cambendazole

While specific experimental data for deuterated Cambendazole is not available in the public literature, its properties can be predicted based on established principles. Deuteration is expected to cause subtle but measurable changes in physicochemical properties.[6][7]

PropertyCambendazole (Baseline)Deuterated Cambendazole (Predicted)
Molecular Formula C₁₄H₁₄N₄O₂SC₁₄H₍₁₄₋ₓ₎DₓN₄O₂S (where 'x' is the number of deuterium atoms)
Molecular Weight 302.35 g/mol 302.35 + (1.006 * x) g/mol
Melting Point 212-240 °CMay be slightly altered. Requires experimental determination.[7]
Solubility See Table 2.0May be slightly altered due to changes in hydrophobicity. Requires experimental determination.[7]
pKa ~9.99May exhibit minor changes; for example, the basicity of amines can be slightly increased upon deuteration.[6] Requires experimental determination.
Spectroscopic Signatures Baseline spectraNMR: Absence of ¹H signals and presence of corresponding signals in ²H NMR at deuterated positions. MS: A mass shift corresponding to the number of incorporated deuterium atoms. IR: Appearance of C-D bond stretching frequencies at lower wavenumbers than C-H stretches.[5][7]

Experimental Protocols for Synthesis and Characterization

The definitive characterization of deuterated Cambendazole requires a suite of analytical techniques to confirm its identity, purity, and specific properties.

Synthesis of Deuterated Cambendazole

While a specific protocol for deuterated Cambendazole is not published, general methods for deuteration are well-established.[20] Synthesis would likely involve:

  • Selection of Deuteration Site: Identifying the metabolic "soft spots" on the Cambendazole molecule that are most susceptible to CYP-mediated oxidation. The isopropyl group and aromatic rings are likely candidates.

  • Deuteration Method: Employing techniques such as catalytic H-D exchange using a deuterium source (e.g., D₂O or D₂ gas) and a catalyst, or using deuterated building blocks in a de novo synthesis.[20][21]

  • Purification: Using methods like semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the final deuterated product with high chemical purity.[22]

Structural and Isotopic Purity Confirmation

NMR is the definitive method for confirming the precise location and extent of deuterium incorporation.[23][24]

  • Objective: To verify the position of deuterium atoms and quantify the isotopic enrichment.

  • Protocol:

    • Dissolve a precisely weighed sample of deuterated Cambendazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[22][25]

    • Acquire a high-resolution ¹H NMR spectrum. The integration of the signals corresponding to the protons at the deuteration sites will be significantly reduced or absent compared to the spectrum of non-deuterated Cambendazole.

    • The percentage of deuterium incorporation can be calculated by comparing the integrals of the signals at the labeled positions relative to an internal standard or a non-deuterated position on the molecule.[22]

    • Acquire a ¹³C NMR spectrum. Carbon atoms bonded to deuterium will show characteristic splitting patterns (e.g., a triplet for a -CD group) and a slight upfield shift, confirming the location of the label.

    • (Optional) Acquire a ²H NMR spectrum to directly observe the deuterium signals.

MS is essential for confirming the molecular weight change and assessing isotopic distribution.[23][24][26]

  • Objective: To confirm the overall mass increase corresponds to the number of incorporated deuterium atoms and to assess the purity of the isotopologue.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The resulting mass spectrum should show a molecular ion peak shifted by +n Da, where 'n' is the number of deuterium atoms incorporated.

    • Analyze the isotopic cluster to determine the isotopic purity (e.g., the relative abundance of d₀, d₁, d₂, etc., species). For a high-purity sample, the desired deuterated isotopologue should be the most abundant species by a significant margin.

Physicochemical Property Determination
  • Melting Point: Determined using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC), which can also provide information on polymorphism and decomposition.

  • Solubility: Equilibrium solubility is determined by adding an excess of the compound to a series of solvents (e.g., water, phosphate-buffered saline, organic solvents). The suspension is agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered and analyzed by a calibrated HPLC-UV method to determine the concentration.

  • pKa: Determined by potentiometric titration or by UV-spectrophotometry in buffers of varying pH.

Visualizations: Workflows and Conceptual Diagrams

The following diagrams, rendered in DOT language, illustrate key concepts and workflows relevant to the study of deuterated Cambendazole.

cluster_0 Molecular Structure Comparison cambendazole Cambendazole (C₁₄H₁₄N₄O₂S) - Isopropyl group: -CH(CH₃)₂ deuterated_cambendazole Deuterated Cambendazole (e.g., d₇) - Deuterated Isopropyl group: -CD(CD₃)₂ cambendazole->deuterated_cambendazole Deuteration (H → D substitution)

Caption: Molecular structures of Cambendazole and a hypothetical d₇-analogue.

cluster_1 Conceptual Metabolic Pathway: Kinetic Isotope Effect cluster_camb Cambendazole (C-H bonds) cluster_deut Deuterated Cambendazole (C-D bonds) Parent1 Cambendazole MetaboliteA1 Metabolite A (via Pathway A) Parent1->MetaboliteA1 Fast Metabolism (C-H cleavage) MetaboliteB1 Metabolite B (via Pathway B) Parent1->MetaboliteB1 Slow Metabolism Parent2 Deuterated Cambendazole MetaboliteA2 Metabolite A (via Pathway A) Parent2->MetaboliteA2 Slow Metabolism (C-D cleavage) MetaboliteB2 Metabolite B (via Pathway B) Parent2->MetaboliteB2 Metabolism may increase ('Metabolic Switching')

Caption: Impact of deuteration on metabolic pathways.

cluster_2 Experimental Workflow for Characterization synthesis Synthesis of Deuterated Analogue purification Purification (e.g., HPLC) synthesis->purification confirmation Structural & Isotopic Confirmation purification->confirmation nmr NMR Spectroscopy (¹H, ¹³C, ²H) confirmation->nmr Location & Enrichment ms Mass Spectrometry (HRMS) confirmation->ms Mass Shift & Distribution purity Purity Analysis (LC-MS) nmr->purity ms->purity properties Physicochemical Property Determination purity->properties mp Melting Point (DSC) properties->mp sol Solubility Assay properties->sol pka pKa Determination properties->pka final Characterized Deuterated Cambendazole mp->final sol->final pka->final

Caption: Workflow for the synthesis and characterization of deuterated Cambendazole.

References

An In-Depth Technical Guide to Cambendazole-d7 (CAS Number: 1228182-48-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cambendazole-d7, a deuterated analog of the anthelmintic drug Cambendazole. This document collates available technical data, outlines relevant experimental protocols, and presents key biological pathways and analytical workflows. It is intended to serve as a valuable resource for professionals in research and drug development.

Physicochemical Properties and Data

This compound is the isotopically labeled version of Cambendazole, where seven hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantitative analyses of Cambendazole in various biological matrices.[1][2][3] The stability of the carbon-deuterium bond compared to the carbon-hydrogen bond can also be leveraged to study the metabolic fate of the parent compound. Below is a summary of its key physicochemical properties.

PropertyValueSource
CAS Number 1228182-48-6[4]
Molecular Formula C₁₄H₇D₇N₄O₂S[5]
Molecular Weight 309.39 g/mol [5]
Synonyms Isopropyl-d7 2-(4-thiazolyl)-5-benzimidazolecarbamate[6]
Physical Form Solid[7]

Synthesis of Cambendazole and its Deuterated Analog

While a specific, detailed synthesis protocol for this compound is not publicly available, a general understanding can be derived from the synthesis of Cambendazole and other benzimidazole derivatives, combined with standard techniques for isotopic labeling.

General Synthesis of the Benzimidazole Core

The synthesis of the benzimidazole ring system typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For Cambendazole, this would involve the reaction of 4-amino-3-nitroaniline with a thiazole-4-carboxylic acid derivative. This is a multi-step process that generally follows these key transformations:

  • Amine Protection and Nitration: Starting with a suitable aniline, a protecting group is introduced, followed by nitration to introduce a nitro group ortho to the amino group.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amine, yielding a substituted o-phenylenediamine.

  • Condensation and Cyclization: The resulting o-phenylenediamine is reacted with a thiazole-4-carboxylic acid equivalent, often in the presence of a dehydrating agent or under high temperatures, to form the benzimidazole ring.

  • Functional Group Interconversion: Subsequent steps would involve the introduction of the carbamate side chain.

Incorporation of Deuterium

The seven deuterium atoms in this compound are located on the isopropyl group of the carbamate moiety. The introduction of this deuterated group is typically achieved late in the synthesis, often by reacting the benzimidazole intermediate with deuterated isopropyl chloroformate or a similar deuterated reagent. The synthesis of deuterated isopropanol, the precursor for these reagents, can be achieved through various methods, including the reduction of deuterated acetone.

Illustrative Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a benzimidazole derivative like Cambendazole, highlighting where deuteration could be introduced.

G A Substituted Aniline B Protection & Nitration A->B C Ortho-nitroaniline derivative B->C D Reduction C->D E Substituted o-phenylenediamine D->E G Condensation & Cyclization E->G F Thiazole-4-carboxylic acid derivative F->G H Cambendazole Precursor G->H J Carbamate Formation H->J I Deuterated Isopropyl Reagent I->J K This compound J->K

A generalized synthetic workflow for this compound.

Mechanism of Action: Disruption of Microtubule Polymerization

The primary anthelmintic mechanism of action of Cambendazole, like other benzimidazoles, is the disruption of microtubule polymerization in parasitic helminths.[8]

  • Binding to β-tubulin: Cambendazole selectively binds to the β-tubulin subunit of the parasite's microtubules.[8]

  • Inhibition of Polymerization: This binding inhibits the polymerization of tubulin dimers into microtubules.

  • Disruption of Cellular Functions: Microtubules are essential for various cellular functions in the parasite, including cell division, nutrient absorption, and intracellular transport. Their disruption leads to a cascade of cellular failures.

  • Parasite Paralysis and Death: The inability to maintain cellular integrity and function ultimately results in the paralysis and death of the parasite.

The following diagram illustrates this signaling pathway.

G cluster_parasite Parasitic Helminth Cell A Cambendazole B β-tubulin A->B Binds to C Tubulin Dimers D Microtubule Polymerization C->D E Microtubule Structure D->E Inhibits F Disrupted Cellular Functions (Nutrient uptake, Cell division) E->F Leads to G Paralysis and Death F->G

Mechanism of action of Cambendazole.

Metabolism of Cambendazole

  • Hydroxylation: The addition of a hydroxyl group to the benzimidazole ring or the thiazole ring.

  • Sulfoxidation: Oxidation of the sulfur atom in the thiazole ring.

  • Hydrolysis: Cleavage of the carbamate ester bond.

These metabolic reactions are primarily carried out by cytochrome P450 enzymes in the liver. The resulting metabolites are generally more polar and are more readily excreted in the urine.

The diagram below outlines the probable metabolic pathway of Cambendazole.

G A Cambendazole B Phase I Metabolism (CYP450 enzymes) A->B C Hydroxylated Metabolites B->C D Sulfoxide Metabolites B->D E Hydrolyzed Metabolites B->E F Phase II Metabolism (e.g., Glucuronidation) C->F D->F E->F G Conjugated Metabolites F->G H Urinary Excretion G->H

A probable metabolic pathway for Cambendazole.

Experimental Protocol: Bioanalytical Method Using this compound as an Internal Standard

This compound is primarily used as an internal standard for the quantification of Cambendazole in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The following is a representative experimental protocol for such an analysis.

Sample Preparation
  • Spiking with Internal Standard: To 100 µL of plasma, add 10 µL of a 100 ng/mL solution of this compound in methanol.

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate Cambendazole from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Cambendazole and this compound.

      • Cambendazole: e.g., m/z 303.1 → 245.1

      • This compound: e.g., m/z 310.1 → 252.1

    • Data Analysis: Quantify the amount of Cambendazole in the sample by comparing the peak area ratio of Cambendazole to this compound against a standard curve.

Bioanalytical Workflow Diagram

G A Plasma Sample B Spike with This compound (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Evaporate to Dryness E->F G Reconstitute in Mobile Phase F->G H LC-MS/MS Analysis G->H I Data Processing (Peak Area Ratio vs. Standard Curve) H->I J Quantification of Cambendazole I->J

A typical bioanalytical workflow for Cambendazole quantification.

Conclusion

This compound serves as an essential tool for the accurate quantification of its parent drug, Cambendazole, in biological matrices. Its utility is rooted in its chemical and physical similarity to the unlabeled compound, allowing it to effectively account for variations in sample processing and analysis. While detailed public information on its synthesis and specific metabolic fate is limited, a strong understanding can be inferred from the broader knowledge of benzimidazole chemistry and pharmacology. This guide provides a foundational understanding for researchers and drug development professionals working with this important analytical standard.

References

The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical research, clinical diagnostics, and metabolomics, the quest for precise and accurate quantification is paramount. Mass spectrometry (MS) stands out as a powerful technique for its sensitivity and selectivity. However, inherent variabilities in sample preparation, instrument response, and matrix effects can compromise the reliability of quantitative MS-based assays.[1] This technical guide delves into the core function of deuterated standards, a class of stable isotope-labeled internal standards, and elucidates their critical role in mitigating these challenges to ensure data of the highest quality and integrity.

Core Principles: Why Deuteration is the Gold Standard

Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D).[2] This seemingly subtle modification imparts a key characteristic: a mass shift that allows the standard to be distinguished from its non-labeled counterpart (the analyte) by the mass spectrometer.[3] Crucially, the physicochemical properties of the deuterated standard remain nearly identical to the analyte. This near-identical behavior is the cornerstone of its effectiveness as an internal standard.[4]

The primary function of a deuterated internal standard is to act as a reliable comparator that experiences the same analytical process variations as the analyte of interest. By adding a known concentration of the deuterated standard to a sample at the earliest stage of preparation, it co-exists with the analyte throughout extraction, purification, and analysis.[5] Any losses or variations encountered by the analyte will be mirrored by the deuterated standard. Consequently, by measuring the ratio of the analyte's signal to the deuterated standard's signal, these variations are normalized, leading to a highly accurate and precise quantification of the analyte.[6]

Key Advantages of Using Deuterated Standards:

  • Compensation for Matrix Effects: Biological matrices such as plasma, whole blood, and tissue homogenates are complex mixtures that can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate results. Since the deuterated standard co-elutes with the analyte and has nearly identical ionization efficiency, it experiences the same matrix effects, allowing for effective normalization.[6][7]

  • Correction for Sample Loss During Preparation: Steps like protein precipitation, liquid-liquid extraction, and solid-phase extraction can lead to incomplete recovery of the analyte. A deuterated standard, added at the beginning of the workflow, accounts for these losses.[8]

  • Mitigation of Instrumental Variability: Fluctuations in instrument performance, such as injection volume inconsistencies and detector response drift, are corrected for by the constant monitoring of the internal standard's signal relative to the analyte's.[3]

  • Improved Accuracy and Precision: The use of deuterated standards significantly enhances the accuracy (closeness to the true value) and precision (reproducibility) of quantitative assays, which is critical for regulatory submissions and clinical decision-making.[6]

Experimental Protocol: Quantification of Immunosuppressants in Whole Blood by LC-MS/MS

The therapeutic drug monitoring of immunosuppressants is a prime example of the critical application of deuterated standards. Precise measurement of drugs like tacrolimus, sirolimus, everolimus, and cyclosporine A is essential to prevent organ rejection while avoiding toxicity.[9][10] The following is a detailed methodology for their simultaneous quantification in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards.

1. Materials and Reagents:

  • Analytes: Tacrolimus, Sirolimus, Everolimus, Cyclosporine A

  • Deuterated Internal Standards: Tacrolimus-¹³C,d₂, Sirolimus-d₃, Everolimus-d₄, Cyclosporine A-d₁₂

  • Whole Blood (drug-free for calibration standards and quality controls)

  • Methanol (LC-MS grade)

  • Zinc Sulfate solution (0.1 M in water)

  • Ammonium Formate

  • Formic Acid

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Acetone (LC-MS grade)

2. Preparation of Solutions:

  • Stock Solutions: Prepare individual stock solutions of each analyte and deuterated internal standard in methanol.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the analyte stock solutions into drug-free whole blood to prepare a series of calibration standards covering the therapeutic range and at least three levels of QCs (low, medium, and high).

  • Internal Standard Working Solution: Prepare a solution containing a mixture of the deuterated internal standards in methanol. The concentration of each internal standard should be optimized to yield a response comparable to the mid-point of the calibration curve for its corresponding analyte.[11]

  • Precipitation Solution: Mix the internal standard working solution with a zinc sulfate solution and methanol.[12]

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of whole blood sample (calibrator, QC, or unknown), add 250 µL of the precipitation solution containing the deuterated internal standards.[13]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and mixing.

  • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[12]

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase A: 10 mM ammonium formate and 0.05% formic acid in water.

    • Mobile Phase B: 10 mM ammonium formate and 0.05% formic acid in methanol.

    • Gradient Elution: A gradient program is employed to separate the analytes.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.

Quantitative Data Summary

The following tables summarize typical validation data for the LC-MS/MS method described above for the quantification of immunosuppressants.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) [6]

AnalyteCalibration RangeLLOQ (ng/mL)Accuracy at LLOQ (%)Precision at LLOQ (CV%)
Tacrolimus0.5 - 42.2 ng/mL> 0.990.5104< 15
Sirolimus0.6 - 49.2 ng/mL> 0.990.6110< 15
Everolimus0.5 - 40.8 ng/mL> 0.990.5108< 15
Cyclosporine A2 - 1250 ng/mL> 0.992118< 15

Table 2: Intra- and Inter-Assay Precision and Accuracy [6][14]

AnalyteQC LevelIntra-Assay Precision (CV%)Intra-Assay Accuracy (%)Inter-Assay Precision (CV%)Inter-Assay Accuracy (%)
Tacrolimus Low< 1090 - 110< 1090 - 110
Mid< 1090 - 110< 1090 - 110
High< 1090 - 110< 1090 - 110
Sirolimus Low< 1090 - 110< 1090 - 110
Mid< 1090 - 110< 1090 - 110
High< 1090 - 110< 1090 - 110
Everolimus Low< 1090 - 110< 1090 - 110
Mid< 1090 - 110< 1090 - 110
High< 1090 - 110< 1090 - 110
Cyclosporine A Low< 1090 - 110< 1090 - 110
Mid< 1090 - 110< 1090 - 110
High< 1090 - 110< 1090 - 110

Table 3: Recovery and Matrix Effect [14]

AnalyteMean Extraction Recovery (%)Relative Matrix Effect (CV%)
Tacrolimus> 95< 5
Sirolimus> 95< 5
Everolimus> 95< 5
Cyclosporine A> 95< 5

Visualizing the Workflow

The following diagrams, generated using the Graphviz DOT language, illustrate the key workflows and logical relationships in the application of deuterated standards in mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis and Quantification Sample Biological Sample (e.g., Whole Blood) Spike Spike with Deuterated Internal Standard (IS) Sample->Spike Precipitation Protein Precipitation (e.g., with ZnSO4/Methanol) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant for Analysis Centrifugation->Supernatant LC_Separation Liquid Chromatography (Separation of Analyte and IS) Supernatant->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->MS1 MS2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) MS1->MS2 MS3 Quadrupole 3 (Q3) (Product Ion Selection) MS2->MS3 Detector Detector MS3->Detector Peak_Integration Peak Area Integration (Analyte and IS) Detector->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration in Unknown Sample Ratio_Calculation->Quantification Calibration_Curve->Quantification

Caption: General workflow for quantitative analysis using deuterated standards in LC-MS/MS.

G cluster_process Analytical Process cluster_output Mass Spectrometer Output Analyte Analyte sp Sample Preparation (Extraction Loss) Analyte->sp iv Injection Volume (Variability) Analyte->iv me Matrix Effects (Ion Suppression/Enhancement) Analyte->me id Instrument Drift Analyte->id IS Deuterated IS IS->sp IS->iv IS->me IS->id Analyte_Signal Analyte Signal sp->Analyte_Signal IS_Signal IS Signal sp->IS_Signal iv->Analyte_Signal iv->IS_Signal me->Analyte_Signal me->IS_Signal id->Analyte_Signal id->IS_Signal Ratio Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification Leads to

Caption: Logical relationship of how deuterated standards correct for analytical variability.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry, providing the foundation for robust, reliable, and accurate quantitative analysis. Their ability to mimic the behavior of the analyte of interest throughout the entire analytical workflow allows for effective normalization of variability arising from sample preparation, matrix effects, and instrument performance. The detailed experimental protocol and validation data for immunosuppressant monitoring highlight the practical application and profound impact of this technique in a clinical setting. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated standards are essential for generating high-quality data that can withstand scientific and regulatory scrutiny.

References

Cambendazole-d7: A Technical Guide to its Material Safety Data Sheet for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cambendazole-d7 is the deuterated form of Cambendazole, a broad-spectrum benzimidazole anthelmintic. This technical guide provides an in-depth overview of the material safety data for this compound, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of specific data for the deuterated compound, this guide incorporates relevant data from studies on its non-deuterated counterpart, Cambendazole, with appropriate notations.

Chemical and Physical Properties

Table 1: Identification of this compound and Cambendazole

PropertyThis compoundCambendazole
Chemical Name Isopropyl [5-(thiazol-2-yl)-1H-benzimidazol-2-yl]carbamate-d7Isopropyl [5-(thiazol-2-yl)-1H-benzimidazol-2-yl]carbamate
CAS Number 1228182-48-6[1]26097-80-3[2]
Molecular Formula C₁₄H₇D₇N₄O₂S[1]C₁₄H₁₄N₄O₂S[2]
Molecular Weight 309.39 g/mol [1]302.35 g/mol [2]

Table 2: Physical Properties of Cambendazole

PropertyValue
Melting Point 212-214 °C[3]
Solubility Water: 3.03 mg/mL (Sonication is recommended)[4]DMSO: 45 mg/mL (Sonication is recommended)[4]
Appearance White to off-white solid

Toxicological Data

Comprehensive toxicological data for this compound is not available. The following table presents acute toxicity information for the non-deuterated form, Cambendazole, derived from veterinary studies. Researchers should handle this compound with caution, assuming a similar toxicological profile to Cambendazole until specific data becomes available.

Table 3: Acute Toxicity of Cambendazole

SpeciesRoute of AdministrationDoseEffects
CalvesOral98.5 mg/kgAssociated with the death of 3 out of 8 calves. Lesions included marked pleural effusion, severe pulmonary edema, and necrotic lymphadenopathy[5].
HorsesOral10 mg/kg and 20 mg/kgNo toxicosis observed[6].
RatsOral (in feed)-Part of the residual liver radioactivity was convertible to 5-nitrobenzimidazole, indicating a drug-related macromolecular residue. However, this residue is minimally bioavailable[7].

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action for benzimidazole anthelmintics, including Cambendazole, involves the disruption of microtubule polymerization in parasitic helminths. These drugs exhibit selective toxicity by binding to the β-tubulin subunit of the parasite's microtubules with higher affinity than to the host's tubulin. This binding event inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions in the parasite, including cell division, motility, and nutrient uptake. The disruption of the microtubule network ultimately leads to the parasite's death.

G Mechanism of Action of Benzimidazoles (e.g., Cambendazole) cluster_parasite Parasite Cell tubulin β-tubulin dimer αβ-tubulin dimers tubulin->dimer Polymerization microtubule Microtubules dimer->microtubule Assembly disruption Disruption of cellular processes: - Cell division - Motility - Nutrient uptake microtubule->disruption death Parasite Death disruption->death cambendazole Cambendazole cambendazole->tubulin Binds to β-tubulin

Caption: Mechanism of Cambendazole action on parasite microtubules.

Experimental Protocols

Anthelmintic Activity Assay (Adult Worm Motility Assay)

This in vitro assay assesses the efficacy of a compound in inhibiting the motility of adult parasitic worms.

Methodology:

  • Parasite Collection: Collect adult helminths (e.g., Haemonchus contortus) from the gastrointestinal tract of freshly slaughtered, naturally infected animals.

  • Washing and Preparation: Wash the collected worms thoroughly with a suitable buffer (e.g., phosphate-buffered saline) to remove debris.

  • Incubation: Place a defined number of viable worms in a multi-well plate containing a suitable culture medium.

  • Compound Addition: Add the test compound (this compound) at various concentrations to the wells. Include a negative control (vehicle only) and a positive control (a known anthelmintic).

  • Observation: Incubate the plates at a physiological temperature (e.g., 37°C) and observe the motility of the worms under a microscope at specific time points (e.g., 24, 48, 72 hours).

  • Data Analysis: Score the motility of the worms and calculate the percentage of inhibition for each concentration of the test compound.

Tubulin Polymerization Assay

This biochemical assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES buffer), and GTP.

  • Compound Addition: Add the test compound (this compound) at various concentrations to the reaction mixture. Include a negative control (vehicle only) and a positive control (e.g., nocodazole for inhibition, paclitaxel for stabilization).

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The change in absorbance is proportional to the amount of microtubule polymer formed.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the rate and extent of polymerization for each concentration of the test compound to determine its inhibitory effect.

G Experimental Workflow for Tubulin Polymerization Assay start Start prepare Prepare reaction mixture (tubulin, buffer, GTP) start->prepare add_compound Add this compound (various concentrations) prepare->add_compound initiate Initiate polymerization (incubate at 37°C) add_compound->initiate measure Measure absorbance at 340 nm (spectrophotometer) initiate->measure analyze Analyze data (polymerization curves, IC50) measure->analyze end End analyze->end

Caption: Workflow for assessing tubulin polymerization inhibition.

Handling and Safety Precautions

As with any chemical compound, proper safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete Material Safety Data Sheet (MSDS). Researchers should consult the official SDS provided by the supplier before handling this compound and conduct their own risk assessment. The toxicological information provided is for the non-deuterated form and should be used as a guide for safe handling practices of the deuterated compound.

References

Methodological & Application

Application of Cambendazole-d7 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-PK-011

Introduction

The use of stable isotope-labeled compounds, such as Cambendazole-d7, represents a significant advancement in the field of pharmacokinetics (PK).[][2] Deuterium-labeled molecules are chemically identical to their unlabeled counterparts but possess a greater mass, allowing for their distinct detection using mass spectrometry.[2] This property makes this compound an ideal internal standard for quantitative bioanalysis, as it exhibits the same chemical behavior, extraction recovery, and ionization efficiency as Cambendazole during sample preparation and analysis, thereby minimizing experimental variability and enhancing data accuracy.[]

Furthermore, the co-administration of a micro-dose of this compound with a therapeutic dose of Cambendazole allows each subject to serve as their own control, which is a powerful study design that improves the statistical reliability of the data.[][] This approach is invaluable for accurately determining key pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME).[] The strategic placement of deuterium atoms can also be used to investigate the metabolic fate of a drug. The carbon-deuterium bond is stronger than a carbon-hydrogen bond, which can lead to a slower rate of metabolism at the site of deuteration, an effect known as the kinetic isotope effect.[5][6] This can help in identifying metabolic pathways and potentially in designing new drug candidates with improved pharmacokinetic profiles.[5][7]

Cambendazole is a broad-spectrum anthelmintic agent belonging to the benzimidazole class of compounds.[8][9] Like other benzimidazoles, its primary mechanism of action is the disruption of microtubule polymerization in parasites by binding to β-tubulin.[10] Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens to ensure efficacy while minimizing potential toxicity.

Principle of the Method

This protocol describes a pharmacokinetic study in a relevant animal model (e.g., rats or beagle dogs) to characterize the plasma concentration-time profile of Cambendazole. The study utilizes this compound as an internal standard for the bioanalytical method. A known concentration of this compound is spiked into all plasma samples (including calibration standards, quality controls, and unknown study samples) prior to extraction. The samples are then processed and analyzed by a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The ratio of the peak area of the analyte (Cambendazole) to the peak area of the internal standard (this compound) is used to quantify the concentration of Cambendazole in the unknown samples. This ratiometric measurement corrects for potential variations during sample processing and instrumental analysis, leading to highly accurate and precise results.[]

Experimental Protocols

In-Life Phase: Animal Dosing and Sample Collection
  • Animal Model: Male Sprague Dawley rats (n=6 per group), weighing 200-250g, are used for this study. The animals are fasted overnight prior to dosing but have access to water ad libitum.

  • Dosing Formulation: Cambendazole is formulated in a vehicle of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water to a final concentration of 2 mg/mL.

  • Drug Administration: A single oral dose of 10 mg/kg Cambendazole is administered to each rat via oral gavage.

  • Blood Sampling: Approximately 200 µL of blood is collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood samples are collected into tubes containing K2-EDTA as an anticoagulant. The tubes are immediately placed on ice and then centrifuged at 3000 x g for 10 minutes at 4°C to separate the plasma. The resulting plasma is transferred to clean polypropylene tubes and stored at -80°C until analysis.

Bioanalytical Phase: Sample Analysis by LC-MS/MS
  • Preparation of Standards and Quality Controls (QCs):

    • Stock solutions of Cambendazole and this compound are prepared in DMSO at a concentration of 1 mg/mL.

    • Working standard solutions of Cambendazole are prepared by serial dilution of the stock solution with 50:50 acetonitrile:water.

    • Calibration standards are prepared by spiking blank rat plasma with the working standard solutions to achieve final concentrations ranging from 1 to 2000 ng/mL.

    • QC samples are prepared in blank rat plasma at three concentration levels: low (LQC, 3 ng/mL), medium (MQC, 100 ng/mL), and high (HQC, 1500 ng/mL).

    • A working internal standard (IS) solution of this compound is prepared at a concentration of 100 ng/mL in acetonitrile.

  • Sample Extraction (Protein Precipitation):

    • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: Shimadzu Nexera X2 or equivalent.

    • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • Cambendazole: Q1 291.1 -> Q3 231.1

      • This compound: Q1 298.1 -> Q3 238.1

    • Instrument parameters (e.g., collision energy, declustering potential) are optimized by infusing individual standard solutions.

Data Presentation

The following table summarizes hypothetical pharmacokinetic parameters for Cambendazole following a single 10 mg/kg oral dose in rats, as determined using the described method with this compound as the internal standard.

ParameterUnitMean ValueStd. Deviation
Cmax (Maximum Plasma Concentration)ng/mL1258215
Tmax (Time to Cmax)h2.00.5
AUC0-t (Area Under the Curve to last measurable point)ngh/mL7850980
AUC0-inf (Area Under the Curve extrapolated to infinity)ngh/mL81201050
t1/2 (Elimination Half-life)h5.81.2
CL/F (Apparent Oral Clearance)L/h/kg1.230.15
Vz/F (Apparent Volume of Distribution)L/kg10.21.8

Visualizations

G cluster_0 In-Life Phase cluster_1 Bioanalytical Phase Dosing Oral Dosing (10 mg/kg Cambendazole) Collection Serial Blood Collection (0-24h) Dosing->Collection Processing Plasma Separation (Centrifugation) Collection->Processing Storage Store Plasma @ -80°C Processing->Storage Spiking Spike Samples with This compound (IS) Storage->Spiking Thaw Samples Extraction Protein Precipitation (Acetonitrile) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Quantification (Peak Area Ratios) Analysis->Quantification PK_Analysis Pharmacokinetic Analysis (e.g., Phoenix WinNonlin) Quantification->PK_Analysis Concentration Data

Caption: Experimental workflow for a pharmacokinetic study.

G Cambendazole Cambendazole Metabolite1 Hydroxylated Metabolite Cambendazole->Metabolite1 Phase I (CYP450) Metabolite2 N-dealkylated Metabolite Cambendazole->Metabolite2 Phase I (CYP450) Excretion Excretion (Urine/Feces) Cambendazole->Excretion Unchanged Conjugate1 Glucuronide Conjugate Metabolite1->Conjugate1 Phase II (UGT) Conjugate2 Sulfate Conjugate Metabolite2->Conjugate2 Phase II (SULT) Conjugate1->Excretion Conjugate2->Excretion

Caption: Postulated metabolic pathway for Cambendazole.

References

Application Notes and Protocols for the Analysis of Cambendazole-d7 in Veterinary Drug Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cambendazole-d7 as an internal standard in the quantitative analysis of cambendazole residues in animal-derived food products. The methodologies described are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for residue analysis.

Introduction

Cambendazole is a broad-spectrum benzimidazole anthelmintic used in veterinary medicine to treat parasitic infections in livestock.[1] The presence of its residues in food products of animal origin is a concern for consumer safety, leading regulatory bodies worldwide to establish Maximum Residue Limits (MRLs). Accurate and reliable analytical methods are crucial for monitoring these residues to ensure compliance with food safety standards. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. It compensates for matrix effects and variations in sample preparation and instrument response, leading to improved accuracy and precision.

Analytical Principle

The core principle of this analytical approach is isotope dilution mass spectrometry. A known amount of this compound is added to the sample at the beginning of the extraction process. This "spiked" sample is then subjected to extraction and clean-up procedures to isolate the analyte (cambendazole) and the internal standard. The final extract is analyzed by LC-MS/MS. By comparing the signal intensity of the native cambendazole to that of the deuterated internal standard, the concentration of the cambendazole residue in the original sample can be accurately determined.

A logical workflow for the analysis of Cambendazole using this compound as an internal standard is depicted below.

G Sample Animal Tissue Sample (e.g., Liver, Muscle) Homogenization Homogenization Sample->Homogenization Spiking Spiking with This compound Homogenization->Spiking Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Spiking->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Collection Collect Supernatant Centrifugation1->Collection Evaporation Evaporation to Dryness Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution SPE Solid Phase Extraction (SPE) Reconstitution->SPE Elution Elution SPE->Elution Evaporation2 Final Evaporation Elution->Evaporation2 Final_Reconstitution Reconstitution in Mobile Phase Evaporation2->Final_Reconstitution Injection Injection into LC-MS/MS System Final_Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification using Isotope Dilution Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General workflow for veterinary drug residue analysis using an internal standard.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific matrices and laboratory conditions.

Materials and Reagents
  • Standards: Cambendazole (analytical grade), this compound (isotopic purity >98%)

  • Solvents: Acetonitrile, Methanol, Ethyl acetate (all LC-MS grade)

  • Reagents: Formic acid, Ammonium formate, Anhydrous magnesium sulfate, Sodium chloride

  • Solid Phase Extraction (SPE) Cartridges: C18 or polymeric reversed-phase cartridges

  • Water: Ultrapure water (18.2 MΩ·cm)

Sample Preparation: Extraction from Animal Tissue (e.g., Liver)
  • Homogenization: Weigh 2 g (± 0.1 g) of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound working solution (e.g., 100 µL of 100 ng/mL) to each sample, blank, and quality control sample.

  • Extraction: Add 10 mL of ethyl acetate to the tube. Homogenize with a high-speed disperser for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the upper ethyl acetate layer to a clean tube.

  • Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

Sample Clean-up: Solid Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a C18 SPE cartridge sequentially with 5 mL of methanol and 5 mL of ultrapure water.

  • Sample Loading: Reconstitute the dried extract from step 3.2.7 in 1 mL of a suitable loading buffer (e.g., 10% methanol in water) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analytes with 5 mL of methanol into a clean collection tube.

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a representative set of LC-MS/MS parameters. These should be optimized for the specific instrument used.

Liquid Chromatography (LC) Conditions
ParameterValue
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS/MS) Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

MRM Transitions for Quantification and Confirmation

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cambendazole 303.1245.1 (Quantifier)25
303.1203.1 (Qualifier)35
This compound 310.1252.125

Note: The exact m/z values and collision energies may vary slightly depending on the instrument and should be optimized.

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for benzimidazole analysis. While specific data for this compound is not always available in the public domain, the data for other benzimidazoles provides a good indication of the expected performance.

Table 1: Method Validation Parameters

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kg

Table 2: Recovery and Precision Data in Different Matrices

MatrixSpiking Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD, %)
Bovine Liver 585 - 110< 15
1090 - 105< 15
2092 - 108< 10
Bovine Muscle 580 - 115< 15
1088 - 110< 15
2090 - 105< 10
Milk 285 - 110< 20
590 - 105< 15
1095 - 105< 10

Note: The recovery and precision values are illustrative and should be determined for each specific application and laboratory.

Signaling Pathways and Logical Relationships

The use of an isotopically labeled internal standard like this compound is based on a direct logical relationship rather than a biological signaling pathway. The fundamental principle is that the deuterated standard behaves chemically and physically identically to the native analyte throughout the analytical process.

The diagram below illustrates the logical relationship in isotope dilution analysis.

G cluster_process Analytical Process cluster_measurement Measurement cluster_result Result Analyte Cambendazole (Analyte) Extraction_Loss Extraction Inefficiency Analyte->Extraction_Loss Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix_Effect Instrument_Variation Instrumental Variability Analyte->Instrument_Variation IS This compound (Internal Standard) IS->Extraction_Loss IS->Matrix_Effect IS->Instrument_Variation Analyte_Signal Analyte MS Signal Extraction_Loss->Analyte_Signal IS_Signal Internal Standard MS Signal Extraction_Loss->IS_Signal Matrix_Effect->Analyte_Signal Matrix_Effect->IS_Signal Instrument_Variation->Analyte_Signal Instrument_Variation->IS_Signal Ratio Signal Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Isotope dilution principle for accurate quantification.

This diagram shows that both the analyte and the internal standard are equally affected by potential sources of error such as extraction losses, matrix effects, and instrument instability. By measuring the ratio of their signals, these errors are effectively canceled out, leading to a more accurate and precise final concentration measurement.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of cambendazole residues in various animal-derived food matrices. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in veterinary drug residue analysis and food safety monitoring. Adherence to these methodologies, with appropriate in-house validation, will ensure the generation of high-quality, defensible data.

References

Method development for cambendazole analysis in tissue samples

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Determination of Cambendazole in Animal Tissue Samples by LC-MS/MS

Introduction

Cambendazole is a broad-spectrum benzimidazole anthelmintic agent used in veterinary medicine to treat parasitic infections in livestock such as cattle, sheep, and swine.[1][2] The use of such veterinary drugs can lead to the presence of residues in edible tissues, posing potential health risks to consumers. Therefore, regulatory bodies worldwide have established maximum residue limits (MRLs) for cambendazole in food products of animal origin. To ensure food safety and compliance with these regulations, sensitive and reliable analytical methods are required for the routine monitoring of cambendazole residues in tissue samples.

This application note details a robust and sensitive method for the quantification of cambendazole in various animal tissues (e.g., liver, muscle) using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method employs a straightforward sample preparation procedure involving solvent extraction and solid-phase extraction (SPE) for cleanup, followed by highly selective and sensitive LC-MS/MS detection.

Experimental Protocols

Sample Preparation: Extraction and Cleanup

This protocol outlines the procedure for extracting cambendazole from a 5-gram tissue sample.

Reagents and Materials:

  • Homogenized tissue sample (liver, muscle)

  • Ethyl acetate (HPLC grade)

  • 50% Potassium Hydroxide (KOH) solution

  • n-Hexane (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Methanol (MeOH, HPLC grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • MCX Solid Phase Extraction (SPE) cartridges

  • Centrifuge tubes (50 mL)

  • Homogenizer, Vortex mixer, Centrifuge, Nitrogen evaporator

Protocol:

  • Homogenization: Weigh 5 g (± 0.1 g) of the minced and homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 15 mL of ethyl acetate and 1 mL of 50% KOH solution to the tube.[3]

    • Homogenize the mixture for 1 minute, followed by vortexing for 3 minutes.

    • Centrifuge the sample at 8000 x g for 10 minutes at 4°C.[4]

    • Carefully transfer the upper ethyl acetate layer (supernatant) to a clean 50 mL tube.

    • Repeat the extraction step with another 15 mL of ethyl acetate, and combine the supernatants.[5]

  • Defatting:

    • Add 10 mL of n-hexane to the combined supernatant, vortex for 2 minutes, and centrifuge at 8000 x g for 5 minutes.[3][5]

    • Discard the upper n-hexane layer. This step helps remove lipids that can interfere with the analysis.

  • Evaporation: Evaporate the remaining ethyl acetate extract to dryness under a gentle stream of nitrogen at 45°C.[5]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried residue in 5 mL of methanol.

    • Condition an MCX SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

    • Load the entire reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.

    • Elute the analyte (cambendazole) with 5 mL of 5% ammonium hydroxide in methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a nitrogen stream at 45°C.

    • Reconstitute the final residue in 1 mL of the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).[5]

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[5]

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system (e.g., Shimadzu Nexera, Agilent Ultivo)[3][6]

  • Triple Quadrupole Mass Spectrometer (e.g., Shimadzu LCMS-8040)[3]

  • C18 analytical column (e.g., Shim-pack XR-ODS III, 2.0 mm x 50 mm, 1.6 µm)[3]

LC Parameters:

Parameter Value
Column Shim-pack XR-ODS III (2.0 mm x 50 mm, 1.6 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL[5]
Column Temp. 30°C[3]

| Gradient Elution | 0-1.0 min: 10% B; 1.0-5.0 min: 10-90% B; 5.0-6.0 min: 90% B; 6.1-8.0 min: 10% B |

MS/MS Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Type Multiple Reaction Monitoring (MRM)[3]
Nebulizing Gas Flow 3 L/min
Drying Gas Flow 15 L/min
Interface Temp. 350°C
DL Temp. 250°C

| Heat Block Temp. | 400°C |

Data Presentation

Method Performance Characteristics

The validation of this method demonstrates its suitability for the quantitative analysis of cambendazole in tissue matrices. Key performance parameters are summarized below.

ParameterResultSource
Linearity Range 0.5 - 50 ng/mL[3]
Correlation Coefficient (R²) > 0.999[3]
Limit of Detection (LOD) 0.03 - 0.33 µg/kg[4]
Limit of Quantification (LOQ) 0.1 - 1.0 µg/kg[4][7]
Recovery 81% - 105%[8]
Precision (%RSD) < 10%[3][8]
MRM Transitions for Cambendazole

Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The precursor ion (Q1) corresponding to the protonated molecule [M+H]⁺ of cambendazole is isolated and fragmented, and specific product ions (Q3) are monitored.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (CE)
Cambendazole303.1203.1 (Quantifier)-20 V
Cambendazole303.1245.1 (Qualifier)-15 V

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample collection to data analysis.

G Figure 1: Experimental Workflow for Cambendazole Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Tissue Sample (5g) Homogenize 2. Homogenization Sample->Homogenize Extract 3. Solvent Extraction (Ethyl Acetate) Homogenize->Extract Defat 4. Defatting (n-Hexane) Extract->Defat Evap1 5. Evaporation Defat->Evap1 SPE 6. SPE Cleanup (MCX Cartridge) Evap1->SPE Evap2 7. Final Evaporation SPE->Evap2 Recon 8. Reconstitution Evap2->Recon Inject 9. UHPLC-MS/MS Injection Recon->Inject Detect 10. MRM Detection Inject->Detect Quant 11. Quantification Detect->Quant Report 12. Final Report Quant->Report

Figure 1: Experimental Workflow for Cambendazole Analysis
Metabolic Pathway of Benzimidazoles

Benzimidazole anthelmintics like cambendazole undergo extensive metabolism, primarily in the liver.[9][10] The metabolic processes aim to create more polar, water-soluble compounds that can be easily excreted.[9] While cambendazole has numerous metabolites, the pathway generally involves key oxidative reactions.[1][11]

G Figure 2: Generalized Metabolic Pathway Cambendazole Cambendazole Liver Liver Metabolism (Phase I Oxidation) Cambendazole->Liver Absorption Metabolites Hydroxylated Metabolites & Other Polar Conjugates Liver->Metabolites Biotransformation Excretion Excretion (Urine and Feces) Metabolites->Excretion

Figure 2: Generalized Metabolic Pathway

Conclusion

The described UHPLC-MS/MS method provides a sensitive, specific, and reliable tool for the determination of cambendazole residues in animal tissue samples. The sample preparation protocol, combining solvent extraction with SPE cleanup, is effective in removing matrix interferences and achieving high recovery rates.[3][8] The method is validated with excellent linearity, precision, and low limits of detection and quantification, making it highly suitable for routine monitoring in food safety laboratories and for drug development studies.[3][4]

References

Preparation of Cambendazole-d7 Standard Solutions for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of standard solutions of Cambendazole-d7, a deuterated analog of the anthelmintic drug Cambendazole. These solutions are primarily intended for use as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in the determination of Cambendazole in various biological matrices.

Introduction

Cambendazole is a broad-spectrum benzimidazole anthelmintic used in veterinary medicine. For pharmacokinetic, metabolism, and residue analysis studies, a reliable analytical method is crucial. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice to compensate for variations during sample preparation and analysis.[1][2] The deuterium-labeled compound exhibits nearly identical chemical and physical properties to the unlabeled analyte, ensuring similar behavior during extraction and chromatographic separation, while being distinguishable by mass spectrometry.

This application note outlines the necessary steps for the preparation of accurate and precise stock and working standard solutions of this compound.

Materials and Reagents

  • This compound (neat solid or pre-made solution)

  • Methanol (HPLC or LC-MS grade)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (HPLC or LC-MS grade)

  • Deionized or Milli-Q water

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance (calibrated)

  • Amber glass vials with PTFE-lined caps

Experimental Protocols

Preparation of this compound Stock Solution (100 µg/mL)

This protocol describes the preparation of a primary stock solution from a neat solid. If starting from a certified solution, proceed to the working solution preparation.

  • Weighing: Accurately weigh approximately 1 mg of this compound neat solid using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask.

  • Solubilization: Add a small volume of methanol (approximately 5 mL) to the flask and gently swirl to dissolve the compound. Sonication for 5-10 minutes can aid in complete dissolution.

  • Dilution to Volume: Once completely dissolved, bring the solution to the final volume of 10 mL with methanol.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Calculation of Exact Concentration: Calculate the precise concentration of the stock solution based on the exact weight of this compound and the final volume.

  • Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap and store at -20°C. Properly label the vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.

Preparation of this compound Working Standard Solutions

Working standard solutions are prepared by serially diluting the stock solution to the desired concentrations. The following is an example of a serial dilution to prepare working standards of 10 µg/mL, 1 µg/mL, and 100 ng/mL.

  • Preparation of 10 µg/mL Working Standard:

    • Pipette 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the desired final solvent (e.g., methanol, acetonitrile, or a mixture of solvents compatible with the analytical method).

    • Mix thoroughly and transfer to a labeled amber glass vial for storage at -20°C.

  • Preparation of 1 µg/mL Working Standard:

    • Pipette 1 mL of the 10 µg/mL working standard solution into a 10 mL volumetric flask.

    • Dilute to the mark with the appropriate solvent.

    • Mix thoroughly and store as described above.

  • Preparation of 100 ng/mL Working Standard:

    • Pipette 1 mL of the 1 µg/mL working standard solution into a 10 mL volumetric flask.

    • Dilute to the mark with the appropriate solvent.

    • Mix thoroughly and store as described above.

These working solutions can then be used to spike samples, calibration standards, and quality control samples at a consistent concentration. The optimal concentration of the internal standard in the final sample should be determined during method development but is often in the mid-range of the calibration curve.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₄H₇D₇N₄O₂S
Molecular Weight 309.39 g/mol
CAS Number 1228182-48-6
Appearance White to off-white solid

Table 2: Solubility of this compound

SolventSolubilityReference
Methanol Soluble (used for commercial solutions at 100 µg/mL)[3][4]
Dimethyl Sulfoxide (DMSO) Soluble[5]
Dimethylformamide Soluble
Water Poorly soluble[6]

Table 3: Example Serial Dilution Scheme for this compound Working Standards

Starting SolutionVolume of Starting Solution (mL)Final Volume (mL)Final Concentration
100 µg/mL Stock11010 µg/mL
10 µg/mL1101 µg/mL
1 µg/mL110100 ng/mL
100 ng/mL11010 ng/mL
10 ng/mL1101 ng/mL

Stability and Storage

Deuterated standards are generally stable, but proper storage is crucial to maintain their integrity.[1][7]

  • Stock Solutions: Store at -20°C in tightly sealed amber glass vials to prevent solvent evaporation and protect from light. Under these conditions, stock solutions are expected to be stable for at least one year.

  • Working Solutions: Store at 2-8°C for short-term use (up to one month) or at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles. It is recommended to prepare fresh working solutions from the stock solution as needed.

  • General Handling: Allow solutions to warm to room temperature before opening to minimize solvent evaporation. Use calibrated pipettes and high-quality volumetric flasks to ensure accuracy.

Mandatory Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Serial Dilution) weigh Weigh this compound (neat solid) dissolve Dissolve in Methanol weigh->dissolve volume Adjust to Final Volume (10 mL) dissolve->volume stock Stock Solution (100 µg/mL) volume->stock start_dilution Take Aliquot of Stock Solution stock->start_dilution dilute1 Dilute 1:10 start_dilution->dilute1 working1 Working Standard 1 (10 µg/mL) dilute1->working1 take_aliquot1 Take Aliquot working1->take_aliquot1 dilute2 Dilute 1:10 take_aliquot1->dilute2 working2 Working Standard 2 (1 µg/mL) dilute2->working2 take_aliquot2 Take Aliquot working2->take_aliquot2 dilute3 Dilute 1:10 take_aliquot2->dilute3 working3 Working Standard 3 (100 ng/mL) dilute3->working3

Caption: Workflow for the preparation of this compound standard solutions.

G cluster_workflow Analytical Workflow Using this compound Internal Standard sample Biological Sample (e.g., plasma, tissue) spike Spike with this compound Working Solution sample->spike extraction Sample Extraction (e.g., SPE, LLE) spike->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification (Analyte/IS Ratio) analysis->quantification

Caption: Integration of this compound internal standard in a bioanalytical workflow.

References

Application Note: Ultrasensitive Determination of Cambendazole in Environmental Water Samples using Cambendazole-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and highly sensitive method for the quantitative analysis of Cambendazole, a broad-spectrum anthelmintic, in various environmental water matrices. The protocol employs Solid-Phase Extraction (SPE) for sample pre-concentration and cleanup, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Cambendazole-d7, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is intended for researchers, environmental scientists, and regulatory bodies monitoring veterinary drug residues in aquatic environments.

Introduction

Cambendazole (isopropyl [2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl]carbamate) is a benzimidazole anthelmintic used in veterinary medicine to treat gastrointestinal parasites in livestock.[1][2] Due to its use in agriculture, there is a potential for its residues to enter aquatic ecosystems through runoff and wastewater discharge. The presence of such bioactive compounds in the environment is of growing concern due to their potential ecotoxicological effects. Therefore, sensitive and reliable analytical methods are required for their monitoring at trace levels in environmental water samples.[3][4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for the analysis of pharmaceuticals and veterinary drugs in environmental matrices due to its high selectivity and sensitivity.[5][6] The use of stable isotope-labeled internal standards, such as this compound, is critical for achieving accurate quantification. These internal standards exhibit nearly identical chemical and physical properties to the target analyte, ensuring they behave similarly during sample preparation and analysis, thus correcting for potential losses and matrix-induced signal suppression or enhancement.

This application note provides a comprehensive protocol for the extraction, detection, and quantification of Cambendazole in environmental water samples, offering a reliable tool for environmental monitoring and research.

Chemical Structures

CompoundStructureMolecular FormulaMolecular Weight
Cambendazole [Image of Cambendazole structure]C₁₄H₁₄N₄O₂S302.35 g/mol [7][8][9]
This compound [Image of this compound structure with deuterium labels on the isopropyl group]C₁₄H₇D₇N₄O₂S309.40 g/mol

Experimental Protocol

Materials and Reagents
  • Cambendazole analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 60 mg, 3 mL)

  • Glass fiber filters (0.7 µm)

Sample Collection and Preparation
  • Water Sampling: Collect water samples in clean amber glass bottles. If not analyzed immediately, store at 4°C and process within 48 hours.

  • Filtration: Filter the water samples through a 0.7 µm glass fiber filter to remove suspended solids.

  • Fortification: To a 100 mL aliquot of the filtered water sample, add a specific volume of this compound stock solution to achieve a final concentration of 100 ng/L.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the fortified water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 5 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

Table 1: LC-MS/MS Parameters

ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4.0 kV
Source Temperature 350°C

Table 2: MRM Transitions for Cambendazole and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Cambendazole (Quantifier) 303.1245.120100
Cambendazole (Qualifier) 303.1203.135100
This compound (Internal Standard) 310.1245.120100

Note: The precursor ion for Cambendazole is [M+H]⁺. The product ions are proposed based on typical fragmentation of the isopropyl carbamate group. The precursor ion for this compound is shifted by +7 Da due to the deuterium labeling on the isopropyl group.

Data Presentation

Table 3: Method Performance Data (Hypothetical Data Based on Similar Benzimidazole Analyses)

ParameterRiver WaterWastewater Effluent
Linearity (r²) >0.995>0.995
LOD (ng/L) 0.51.0
LOQ (ng/L) 1.53.0
Recovery (%) 92 ± 588 ± 7
Precision (RSD %) < 10< 15

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Data is based on typical performance for benzimidazole analysis in environmental waters.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample 100 mL Water Sample filtration Filtration (0.7 µm) sample->filtration fortification Spike with this compound filtration->fortification spe Solid-Phase Extraction (SPE) fortification->spe elution Elution with Methanol spe->elution reconstitution Evaporation & Reconstitution elution->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms Inject 10 µL data Data Acquisition (MRM) lcms->data quantification Quantification data->quantification

Caption: Experimental workflow for the analysis of Cambendazole in water.

internal_standard_logic cluster_process Analytical Process cluster_output Signal Output cluster_result Final Result analyte Cambendazole (Analyte) sample_prep Sample Preparation (SPE) analyte->sample_prep is This compound (Internal Standard) is->sample_prep lcms_analysis LC-MS/MS Injection sample_prep->lcms_analysis analyte_response Analyte Response (Area_A) lcms_analysis->analyte_response is_response IS Response (Area_IS) lcms_analysis->is_response ratio Response Ratio (Area_A / Area_IS) analyte_response->ratio is_response->ratio calibration Calibration Curve ratio->calibration concentration Accurate Concentration calibration->concentration

Caption: Logic of using an internal standard for accurate quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the determination of Cambendazole in environmental water samples. The integration of a stable isotope-labeled internal standard, this compound, is paramount for achieving high accuracy and precision, effectively mitigating matrix interferences and procedural variations. This protocol is suitable for routine monitoring programs and environmental research studies focused on the fate and occurrence of veterinary pharmaceuticals in aquatic systems.

References

Application Notes and Protocols for Cambendazole-d7 in Drug Metabolism and Pharmacokinetics (DMPK) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cambendazole, a broad-spectrum benzimidazole anthelmintic, undergoes extensive metabolism in vivo. Understanding its drug metabolism and pharmacokinetic (DMPK) profile is crucial for evaluating its efficacy and safety. Cambendazole-d7, a stable isotope-labeled internal standard, is an essential tool for the accurate quantification of Cambendazole in biological matrices using liquid chromatography-mass spectrometry (LC-MS). These application notes provide an overview of the use of this compound in key DMPK assays and detailed protocols for their execution.

Stable isotope-labeled internal standards are critical for robust and reliable bioanalytical methods, as they co-elute with the analyte and compensate for variations in sample preparation and matrix effects.

Quantitative Bioanalysis of Cambendazole using LC-MS/MS

The accurate determination of Cambendazole concentrations in biological samples such as plasma, urine, and tissue homogenates is fundamental to pharmacokinetic studies. The use of this compound as an internal standard (IS) is highly recommended to ensure the precision and accuracy of the LC-MS/MS method.

Experimental Protocol: Quantification of Cambendazole in Rat Plasma

This protocol provides a general framework for the analysis of Cambendazole in rat plasma. Method optimization and validation are required.

1. Materials and Reagents

  • Cambendazole and this compound reference standards

  • Rat plasma (K2-EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation

  • Thaw plasma samples on ice.

  • Spike 100 µL of plasma with 10 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in MeOH).

  • Add 200 µL of ACN to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Alternatively, for cleaner extracts, perform solid-phase extraction (SPE):

    • Condition an SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

    • Load the plasma sample.

    • Wash with 1 mL of 5% MeOH in water.

    • Elute with 1 mL of ACN.

  • Evaporate the supernatant or SPE eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Example)

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Cambendazole: To be determined (e.g., precursor ion [M+H]+ → product ion)

    • This compound: To be determined (e.g., [M+D+H]+ → product ion)

4. Data Analysis

  • Quantify Cambendazole using the peak area ratio of the analyte to the internal standard (this compound).

  • Construct a calibration curve using standards of known Cambendazole concentrations.

In Vitro Metabolic Stability Assessment

Metabolic stability assays are crucial for predicting the in vivo clearance of a drug. These assays typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time.

Experimental Protocol: Metabolic Stability of Cambendazole in Rat Liver Microsomes

1. Materials and Reagents

  • Cambendazole

  • Rat liver microsomes (RLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard (e.g., a structurally similar but chromatographically resolved compound, or this compound if not used for quantification in this specific assay setup).

2. Incubation Procedure

  • Prepare a Cambendazole stock solution in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-warm a mixture of rat liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and Cambendazole (final concentration, e.g., 1 µM). The final volume should be around 200 µL.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold ACN containing the internal standard.

  • Include control incubations without NADPH to assess non-enzymatic degradation.

3. Sample Analysis

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant for the remaining Cambendazole concentration using the LC-MS/MS method described previously.

4. Data Analysis

  • Plot the natural logarithm of the percentage of Cambendazole remaining versus time.

  • Calculate the in vitro half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Data Presentation: In Vitro Metabolic Stability of Cambendazole
ParameterValue (Example)
In Vitro Half-life (t½) in RLM25 min
Intrinsic Clearance (CLint)27.7 µL/min/mg protein

Note: These are example values and must be determined experimentally.

Cambendazole Metabolism and Biotransformation

Cambendazole is known to be extensively metabolized. While specific pathways for Cambendazole are not fully elucidated in publicly available literature, benzimidazoles typically undergo Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism. Studies on related compounds like albendazole and fenbendazole suggest that hydroxylation and sulfoxidation are common metabolic routes. Research has indicated that Cambendazole is rapidly metabolized in rats, yielding at least 13 distinct urinary metabolites[1].

Visualization of a Putative Metabolic Pathway

The following diagram illustrates a hypothetical metabolic pathway for Cambendazole based on the known metabolism of other benzimidazoles.

Cambendazole_Metabolism Cambendazole Cambendazole PhaseI Phase I Metabolism (e.g., Hydroxylation, Sulfoxidation) Cambendazole->PhaseI Metabolites Metabolites (e.g., Hydroxy-Cambendazole) PhaseI->Metabolites PhaseII Phase II Metabolism (e.g., Glucuronidation) Conjugates Conjugated Metabolites PhaseII->Conjugates Metabolites->PhaseII Excretion Excretion Conjugates->Excretion

Caption: Hypothetical metabolic pathway of Cambendazole.

In Vivo Pharmacokinetic Study Workflow

An in vivo pharmacokinetic study in a relevant animal model, such as the rat, is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Cambendazole.

Visualization of the In Vivo PK Study Workflow

InVivo_PK_Workflow cluster_PreStudy Pre-Study cluster_StudyExecution Study Execution cluster_Analysis Analysis DosePrep Dose Formulation (Cambendazole) Dosing Oral or IV Dosing DosePrep->Dosing AnimalAcclimation Animal Acclimation (Rats) AnimalAcclimation->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling SampleProcessing Plasma Separation and Storage BloodSampling->SampleProcessing Bioanalysis LC-MS/MS Analysis (with this compound IS) SampleProcessing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (e.g., NCA) Bioanalysis->PK_Analysis DataReporting Data Reporting and Interpretation PK_Analysis->DataReporting

Caption: Workflow for an in vivo pharmacokinetic study.

Data Presentation: Example Pharmacokinetic Parameters of a Benzimidazole in Rats

The following table presents example pharmacokinetic parameters for Mebendazole in rats after a single intravenous dose, which can serve as a reference for what to determine for Cambendazole.

ParameterSymbolValue (Mebendazole in Rat)Unit
Elimination Half-life3.2hours
Re-distribution Half-lifet½α0.4hours
Oral BioavailabilityF53%

Data for Mebendazole from a published study.[2] These parameters need to be experimentally determined for Cambendazole.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Cambendazole in various DMPK assays. The protocols and workflows provided herein offer a solid foundation for researchers to investigate the metabolic stability, biotransformation, and pharmacokinetic properties of Cambendazole. It is important to note that the provided protocols and data for related compounds serve as a starting point and should be thoroughly optimized and validated for specific experimental conditions. Further research is warranted to fully characterize the metabolic fate and pharmacokinetic profile of Cambendazole.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Cambendazole-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Cambendazole-d7, a deuterated internal standard. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental workflows.

Troubleshooting Guide

Question: I am observing significant ion suppression for this compound in my plasma samples compared to the neat solution. How can I identify the source of this matrix effect?

Answer:

Identifying the source of ion suppression is the first critical step. A systematic approach involving a post-column infusion experiment is highly recommended to pinpoint the retention time regions where matrix components are causing the suppression.[1][2]

Experimental Protocol: Post-Column Infusion

Objective: To qualitatively assess and identify regions of ion suppression or enhancement in the chromatographic run.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Standard solution of this compound (in a solvent compatible with the mobile phase)

  • Blank matrix extract (e.g., extracted plasma from a control subject)

  • Mobile phase solutions

Methodology:

  • System Setup:

    • Equilibrate the LC column with the initial mobile phase conditions of your analytical method.

    • Using a T-connector, introduce a constant flow of the this compound standard solution into the mobile phase stream after the analytical column but before the mass spectrometer's ion source. This is typically done using a syringe pump.

  • Infusion and Injection:

    • Begin the constant infusion of the this compound standard. You should observe a stable, elevated baseline signal for the this compound transition in your mass spectrometer software.

    • Inject a prepared blank matrix extract onto the LC system and start your chromatographic gradient.

  • Data Analysis:

    • Monitor the signal intensity of the infused this compound throughout the chromatographic run.

    • Any significant drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components. Conversely, a significant increase in the baseline signal indicates ion enhancement.

    • By noting the retention times of these suppression/enhancement zones, you can determine if they overlap with the expected retention time of this compound in your actual samples.

G cluster_setup System Setup cluster_execution Experiment Execution cluster_analysis Data Analysis setup_lc Equilibrate LC Column setup_ms Configure MS for this compound setup_lc->setup_ms setup_infusion Set up Post-Column Infusion with T-connector setup_ms->setup_infusion start_infusion Start Constant Infusion of this compound setup_infusion->start_infusion inject_blank Inject Blank Matrix Extract start_infusion->inject_blank run_gradient Run Chromatographic Gradient inject_blank->run_gradient monitor_signal Monitor this compound Signal run_gradient->monitor_signal identify_zones Identify Suppression/Enhancement Zones monitor_signal->identify_zones compare_rt Compare with Analyte Retention Time identify_zones->compare_rt

Caption: Troubleshooting Logic for Matrix Effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for a deuterated internal standard like this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. [3][4]This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). While deuterated internal standards like this compound are designed to co-elute with the non-labeled analyte and experience similar matrix effects, thereby providing accurate quantification, severe and variable matrix effects can still compromise assay performance. [5][6]If the matrix effect is not consistent across samples, the ratio of the analyte to the internal standard can be skewed, leading to inaccurate results. [2] Q2: Can the choice of ionization technique affect the severity of matrix effects for this compound?

A2: Yes, the ionization technique can have a significant impact. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). [3]If you are experiencing significant ion suppression with ESI, switching to APCI, if compatible with your analyte, could be a viable strategy to reduce these effects. Additionally, operating in negative ion mode, if possible for your molecule, can sometimes be less prone to interferences compared to positive ion mode. [7] Q3: Are there any known metabolites of Cambendazole that could potentially interfere with the analysis?

A3: While specific metabolic pathways for Cambendazole are not as extensively documented as for other benzimidazoles, it is known to be metabolized in vivo. [8]Benzimidazoles as a class undergo common metabolic transformations such as sulfoxidation and hydroxylation. [9]It is plausible that metabolites of the parent (non-deuterated) Cambendazole could be present in samples. If a metabolite has a similar mass-to-charge ratio to this compound or its fragments, it could potentially cause isobaric interference. However, the use of high-resolution mass spectrometry or careful selection of MRM transitions can usually mitigate this risk.

Q4: How do I quantitatively assess the matrix effect?

A4: The matrix factor (MF) is a common way to quantitatively assess matrix effects. It is calculated by comparing the peak area of an analyte in a post-extraction spiked sample (matrix present) to the peak area of the analyte in a neat solution (no matrix).

Formula: Matrix Factor (MF) = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

To account for the internal standard, the IS-normalized MF is often calculated to ensure that the IS is adequately compensating for the matrix effect. [3]

Experimental Protocol: Quantitative Assessment of Matrix Factor

Objective: To quantify the degree of ion suppression or enhancement.

Materials:

  • Calibrated pipettes and standard laboratory consumables

  • Blank biological matrix

  • Neat solvent (e.g., mobile phase)

  • Stock solutions of this compound

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known amount of this compound into the reconstitution solvent.

    • Set B (Post-extraction Spike): Process a blank matrix sample through your entire sample preparation procedure. In the final step, spike the same amount of this compound as in Set A into the processed blank matrix extract.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculation:

    • Calculate the Matrix Factor using the formula provided above.

    • It is recommended to perform this at low, medium, and high concentrations to assess if the matrix effect is concentration-dependent. [3]

dot

G cluster_metabolism Potential Metabolic Pathway of Benzimidazoles Parent Cambendazole (Parent Drug) S_Oxidation Sulfoxidation Parent->S_Oxidation CYP450/FMO Hydroxylation Hydroxylation Parent->Hydroxylation CYP450 Metabolite1 Sulfoxide Metabolite S_Oxidation->Metabolite1 Metabolite2 Hydroxylated Metabolite Hydroxylation->Metabolite2

Caption: Generalized Metabolic Pathway for Benzimidazoles.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Cambendazole-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Cambendazole-d7.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometry parameters for analyzing this compound?

A1: The optimal parameters for this compound will depend on the specific instrument and experimental conditions. However, a good starting point for method development can be derived from established methods for Cambendazole and other benzimidazoles. Based on available data, the precursor ion for Cambendazole is m/z 303.20.[1] For the deuterated internal standard, this compound, the precursor ion will be shifted by +7, resulting in an m/z of 310.20. Product ions and optimal collision energies need to be determined empirically.

Q2: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions for this compound?

A2: To determine the optimal MRM transitions, you should perform a product ion scan of the precursor ion (m/z 310.20) to identify the most abundant and stable fragment ions. The selection of at least two product ions is recommended for confirmation and quantification. The most intense transition is typically used for quantification, while the second is used for confirmation.

Q3: What are the key instrument parameters to optimize for this compound analysis?

A3: Beyond the MRM transitions, other critical parameters to optimize include:

  • Collision Energy (CE): This parameter directly influences the fragmentation of the precursor ion. A CE ramp experiment should be performed to find the voltage that yields the highest intensity for your chosen product ions.

  • Cone Voltage (or Declustering Potential): This voltage helps to desolvate and focus the ions entering the mass spectrometer. Optimizing this parameter can significantly enhance signal intensity.

  • Source Parameters: These include settings like capillary voltage, source temperature, and gas flows (nebulizing and drying gases). These should be optimized to ensure efficient ionization and desolvation of this compound.

Q4: What are some common issues encountered during the analysis of this compound and how can I troubleshoot them?

A4: Common issues include poor sensitivity, high background noise, and inconsistent results. Our troubleshooting guide below addresses these and other specific problems in more detail.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Incorrect MRM transitions.Verify the precursor ion (m/z 310.20) and perform a product ion scan to confirm fragment ions.
Suboptimal collision energy or cone voltage.Perform a compound optimization experiment to determine the ideal collision energy and cone voltage for each transition.
Poor ionization efficiency.Optimize source parameters such as capillary voltage, source temperature, and gas flows. Ensure the mobile phase composition is suitable for electrospray ionization (ESI), typically by including a small amount of formic acid or ammonium formate.
Sample degradation.Prepare fresh standards and samples. Ensure proper storage conditions.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system thoroughly.
Matrix effects from the sample.Improve sample preparation to remove interfering substances. Consider using a more effective solid-phase extraction (SPE) protocol.
In-source fragmentation.Adjust the cone voltage to minimize fragmentation in the ion source.
Poor Peak Shape Inappropriate chromatographic conditions.Optimize the LC gradient, flow rate, and column temperature. Ensure compatibility between the sample solvent and the mobile phase.
Column overload.Reduce the injection volume or sample concentration.
Inconsistent Results (Poor Reproducibility) Fluctuations in instrument performance.Perform a system suitability test before running samples to ensure the instrument is stable.
Variability in sample preparation.Ensure consistent and precise execution of the sample extraction and dilution steps. Use an internal standard to correct for variations.
Unstable spray in the ESI source.Check for blockages in the ESI probe and ensure a consistent flow of the mobile phase.

Quantitative Data Summary

The following table summarizes the recommended starting parameters for the analysis of Cambendazole and its deuterated internal standard, this compound. Note: These parameters, particularly the product ions and collision energies for this compound, are predicted based on the non-deuterated compound and should be empirically optimized on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)Cone/Declustering Potential (V)
Cambendazole303.20To be determinedTo be determinedTo be determinedTo be determinedTo be determined
This compound 310.20 To be determined To be determined To be determined To be determined To be determined

Experimental Protocols

Protocol 1: Stock Solution and Working Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to prepare a series of working standards at concentrations appropriate for your expected sample concentrations.

Protocol 2: Sample Preparation from Biological Matrices (e.g., Plasma)
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (this compound) at a known concentration.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis
  • LC System: A standard reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Develop a gradient elution method starting with a high percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute this compound. A typical gradient might be:

    • 0-1 min: 10% B

    • 1-5 min: Ramp to 90% B

    • 5-6 min: Hold at 90% B

    • 6-6.1 min: Return to 10% B

    • 6.1-8 min: Equilibrate at 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Use the parameters from the Quantitative Data Summary table as a starting point and optimize them as described in the FAQs and Troubleshooting Guide.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution Preparation Working Working Standard Dilution Stock->Working LC Liquid Chromatography Separation Working->LC Sample Sample Extraction (e.g., Protein Precipitation) Sample->LC MS Mass Spectrometry Detection (MRM) LC->MS Eluent Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the analysis of this compound using LC-MS/MS.

Troubleshooting_Logic Start Start Troubleshooting Problem Identify Problem (e.g., Low Signal) Start->Problem Check_MS Check MS Parameters (MRM, CE, Cone Voltage) Problem->Check_MS Check_LC Check LC Conditions (Column, Mobile Phase) Problem->Check_LC Check_Sample Check Sample Prep (Extraction, Standards) Problem->Check_Sample Optimize_MS Optimize Parameters Check_MS->Optimize_MS Optimize_LC Optimize Method Check_LC->Optimize_LC Optimize_Sample Improve Protocol Check_Sample->Optimize_Sample Resolved Problem Resolved Optimize_MS->Resolved Optimize_LC->Resolved Optimize_Sample->Resolved

Caption: A logical workflow for troubleshooting common issues in LC-MS/MS analysis.

References

Technical Support Center: Stability of Cambendazole-d7 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the stability of Cambendazole-d7 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, it is recommended to store stock solutions of this compound at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Solutions should be protected from light.[1]

Q2: In which solvents can I dissolve this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of up to 100 mg/mL and in water at 3.03 mg/mL.[1][2] For creating aqueous solutions, sonication is recommended to aid dissolution.[2] When using DMSO, it is advisable to use a freshly opened bottle as it is hygroscopic, which can affect solubility.[1]

Q3: Is this compound expected to be stable at different pH values?

The parent compound, Cambendazole, is reported to be stable in both acidic and basic conditions within a pH range of 1 to 12.[3] However, it is crucial to perform stability studies with this compound in your specific buffer system to confirm its stability, as the deuterated form may exhibit slightly different properties.

Q4: How can I assess the stability of this compound in my solution?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to assess the stability of this compound. This involves subjecting the solution to forced degradation under various stress conditions and analyzing the samples at different time points to quantify the remaining parent compound and detect any degradation products.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[6]

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare working solutions in the desired matrix (e.g., buffer, formulation excipients) at a concentration suitable for HPLC analysis (e.g., 10 µg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the working solution with an equal volume of 1 M HCl. Incubate at 80°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the working solution with an equal volume of 1 M NaOH. Incubate at 80°C and collect samples at specified intervals. Neutralize the samples with 1 M HCl before analysis.

  • Oxidative Degradation: Mix the working solution with an equal volume of 5% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and collect samples over time.

  • Thermal Degradation: Store the working solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Collect samples at various time points.

  • Photolytic Degradation: Expose the working solution to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7] A control sample should be kept in the dark at the same temperature.

3. HPLC Analysis:

  • Chromatographic System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used for the analysis of benzimidazoles.[8]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and a buffer (e.g., 0.01 M phosphate buffer, pH 7) is often effective.[9]

  • Flow Rate: A typical flow rate is 1 mL/min.[8][9]

  • Detection Wavelength: The UV detector can be set at the maximum absorbance wavelength of Cambendazole (around 319 nm or 232 nm in 0.1N HCl).[3]

  • Analysis: Inject the stressed samples into the HPLC system. The peak area of this compound should be monitored over time. The appearance of new peaks indicates the formation of degradation products.

Data Presentation

The results of the stability study should be summarized in a clear and organized manner.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperature (°C)Duration (hours)
Acid Hydrolysis1 M HCl800, 2, 4, 8, 24
Base Hydrolysis1 M NaOH800, 2, 4, 8, 24
Oxidation5% H₂O₂Room Temperature0, 2, 4, 8, 24
Thermal-800, 24, 48, 72
PhotolyticICH Q1BRoom TemperatureAs per guidelines

Table 2: Stability Data for this compound

Stress ConditionTime (hours)Peak Area of this compound% DegradationNumber of Degradation ProductsRetention Times of Degradants (min)
Control 000-
Acid Hydrolysis 2
4
8
24
Base Hydrolysis 2
4
8
24
Oxidation 2
4
8
24
Thermal 24
48
72
Photolytic -

Visualizations

Stability_Assessment_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_data 4. Data Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_work Prepare Working Solution (e.g., 10 µg/mL in matrix) prep_stock->prep_work stress_acid Acid Hydrolysis (1 M HCl, 80°C) stress_base Base Hydrolysis (1 M NaOH, 80°C) stress_ox Oxidation (5% H₂O₂, RT) stress_therm Thermal (80°C) stress_photo Photolytic (ICH Q1B) sampling Collect Samples at Time Points stress_acid->sampling stress_base->sampling stress_ox->sampling stress_therm->sampling stress_photo->sampling hplc HPLC Analysis (C18, ACN/Buffer) sampling->hplc quantify Quantify Parent Peak Area hplc->quantify identify Identify Degradation Peaks hplc->identify report Summarize in Tables quantify->report identify->report

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathways cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis Product (e.g., cleavage of ester) parent->hydrolysis  Acid/Base  Hydrolysis oxidation Oxidation Product (e.g., N-oxide) parent->oxidation  Oxidation  (e.g., H₂O₂) photolysis Photodegradation Product parent->photolysis  Photolysis  (Light Exposure) HPLC_Troubleshooting cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem Observed in HPLC Chromatogram peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape baseline Drifting Baseline start->baseline retention Shifting Retention Time start->retention no_peaks No Peaks / Low Sensitivity start->no_peaks cause_peak1 Column Overload / Contamination peak_shape->cause_peak1 cause_peak2 Incompatible Injection Solvent peak_shape->cause_peak2 cause_base1 Temperature Fluctuation baseline->cause_base1 cause_base2 Mobile Phase Inconsistency baseline->cause_base2 cause_ret1 Flow Rate Variation retention->cause_ret1 cause_ret2 Poor Column Equilibration retention->cause_ret2 cause_no_peak Injector/Detector Malfunction no_peaks->cause_no_peak sol_peak1 Inject Lower Concentration / Flush Column cause_peak1->sol_peak1 sol_peak2 Dissolve Sample in Mobile Phase cause_peak2->sol_peak2 sol_base1 Use Column Oven cause_base1->sol_base1 sol_base2 Prepare Fresh Mobile Phase cause_base2->sol_base2 sol_ret1 Check Pump for Leaks cause_ret1->sol_ret1 sol_ret2 Increase Equilibration Time cause_ret2->sol_ret2 sol_no_peak Check System Connections & Settings cause_no_peak->sol_no_peak

References

Technical Support Center: Cambendazole-d7 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cambendazole-d7 analysis. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

The most common interferences in the LC-MS/MS analysis of this compound arise from three primary sources:

  • Matrix Effects: Components of the biological matrix (e.g., plasma, tissue, feed) can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification.[1] Phospholipids and salts are common culprits in biological samples.

  • Metabolites of Cambendazole: Cambendazole is metabolized in the body, and these metabolites can have similar chemical structures and chromatographic behavior to the parent drug and its deuterated internal standard. If not properly resolved chromatographically, they can interfere with the analysis.[2][3]

  • Internal Standard-Related Issues: Problems with the this compound internal standard itself, such as isotopic instability (H-D exchange), the presence of unlabeled Cambendazole as an impurity, or cross-talk between the analyte and internal standard signals in the mass spectrometer, can lead to erroneous results.[4][5][6]

Q2: How can I minimize matrix effects in my this compound analysis?

Minimizing matrix effects is crucial for accurate and reproducible results. Here are several strategies:

  • Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. Common techniques include:

    • Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for complex matrices.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by using a sorbent to selectively retain and elute the analyte.[7]

  • Chromatographic Separation: Optimizing the HPLC/UHPLC method to achieve baseline separation of this compound from co-eluting matrix components is essential. This can involve adjusting the mobile phase composition, gradient profile, and column chemistry.

  • Use of a Stable Isotope-Labeled Internal Standard: this compound is a stable isotope-labeled internal standard (SIL-IS). Because it has nearly identical physicochemical properties to the unlabeled analyte, it experiences similar matrix effects, which helps to compensate for signal suppression or enhancement.[4]

Q3: What are the known metabolites of Cambendazole, and can they interfere with this compound?

Q4: How do I investigate and troubleshoot issues with my this compound internal standard?

If you suspect issues with your this compound internal standard, consider the following troubleshooting steps:

  • Check for Unlabeled Analyte Impurity: Analyze a high concentration solution of the this compound standard alone. There should be no significant signal in the mass transition channel for unlabeled Cambendazole.

  • Evaluate Isotopic Stability: Deuterium labels can sometimes exchange with protons from the solvent, especially under certain pH or temperature conditions.[5][6] To assess this, prepare a solution of this compound in the mobile phase and analyze it over time to see if the signal intensity in the analyte channel increases.

  • Investigate Cross-Talk: At high concentrations of Cambendazole, natural isotopes of the analyte can contribute to the signal of the deuterated internal standard.[8] This can be evaluated by injecting a series of high-concentration standards of unlabeled Cambendazole and monitoring the signal in the this compound channel. If significant cross-talk is observed, diluting the samples may be necessary.

Troubleshooting Guides

Guide 1: Inconsistent or Poor Recovery of this compound

This guide addresses situations where the recovery of this compound is low or highly variable between samples.

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Extraction Review and optimize the sample preparation protocol. Consider switching to a more rigorous method (e.g., from PPT to SPE).Increased and more consistent recovery of the internal standard.
Matrix Effects (Ion Suppression) Evaluate matrix effects by comparing the response of this compound in post-extraction spiked matrix samples to its response in a neat solution.[1] If suppression is significant, improve the sample cleanup or adjust chromatographic conditions.A matrix factor closer to 1, indicating minimal ion suppression.
Degradation of Internal Standard Assess the stability of this compound in the sample matrix and during the entire analytical process (e.g., freeze-thaw cycles, bench-top stability).Consistent internal standard response across different stability conditions.

Experimental Protocol: Evaluation of Matrix Effects

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound spiked into the mobile phase.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then this compound is added to the final extract.

    • Set C (Pre-Extraction Spike): this compound is spiked into the matrix before extraction.

  • Analyze all samples using the established LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A matrix factor significantly less than 100% indicates ion suppression, while a value significantly greater than 100% suggests ion enhancement.

Troubleshooting Workflow for Poor Recovery

start Poor/Inconsistent this compound Recovery check_extraction Review/Optimize Sample Extraction (e.g., switch to SPE) start->check_extraction eval_matrix Evaluate Matrix Effects (Post-Extraction Spike) check_extraction->eval_matrix If recovery still poor check_stability Assess Internal Standard Stability (Freeze-Thaw, Bench-Top) eval_matrix->check_stability If minimal matrix effects improve_cleanup Improve Sample Cleanup or Chromatographic Separation eval_matrix->improve_cleanup If significant matrix effects result_ok Recovery Improved check_stability->result_ok If stability issue identified and resolved improve_cleanup->result_ok

Caption: Troubleshooting workflow for poor this compound recovery.

Guide 2: Unexpected Peaks or Interferences in the Chromatogram

This guide helps to identify and resolve issues related to unknown peaks interfering with the quantification of this compound.

Potential Cause Troubleshooting Step Expected Outcome
Co-eluting Metabolites Review the literature for known metabolites of Cambendazole and their expected mass transitions.[2][3] Optimize the chromatographic method to separate these from the analyte and internal standard peaks.Baseline separation of this compound from interfering peaks.
Matrix Interferences Inject a blank matrix sample (without analyte or internal standard) to identify endogenous components that may be causing interference.Identification of the source of the interfering peak.
Cross-Contamination/Carryover Inject a blank solvent sample immediately after a high concentration standard or sample. If a peak is observed at the retention time of this compound, it indicates carryover.No significant peak in the blank injection, indicating carryover has been eliminated.

Experimental Protocol: Chromatographic Optimization for Metabolite Separation

  • Initial Analysis: Analyze a sample known to contain Cambendazole and its metabolites (e.g., a post-administration animal sample).

  • Gradient Modification: Systematically adjust the gradient slope and organic modifier percentage to improve the resolution between the parent drug and potential metabolite peaks.

  • Column Chemistry: If gradient optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter the selectivity.

  • Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can alter the ionization state of both the analytes and interfering compounds, which can significantly impact retention and separation.

Logical Relationship of Interference Sources

cluster_sources Potential Sources interference Observed Interference matrix Matrix Components interference->matrix metabolites Cambendazole Metabolites interference->metabolites is_issues Internal Standard Issues interference->is_issues

Caption: Potential sources of analytical interference.

Guide 3: Signal Instability or Drift

This guide addresses issues of fluctuating signal intensity for this compound during an analytical run.

Potential Cause Troubleshooting Step Expected Outcome
LC System Issues Check for leaks in the LC system, ensure proper mobile phase degassing, and verify pump performance.Stable baseline and consistent retention times.
Mass Spectrometer Instability Monitor the spray stability in the ion source. Clean the ion source components (e.g., capillary, cone) if necessary.A stable and consistent spray, leading to a more stable signal.
Inconsistent Sample Preparation Ensure that the sample preparation procedure is performed consistently for all samples, including precise timing of steps and consistent reagent volumes.Reduced variability in the internal standard response across the batch.

Experimental Workflow for Diagnosing Signal Instability

start Signal Instability Observed check_lc Check LC System (Leaks, Degassing, Pump) start->check_lc check_ms Check MS Ion Source (Spray Stability, Cleanliness) check_lc->check_ms If LC system is stable check_sample_prep Review Sample Preparation for Consistency check_ms->check_sample_prep If MS source is stable stable_signal Signal Stabilized check_sample_prep->stable_signal If inconsistencies are corrected

Caption: Workflow for diagnosing signal instability.

References

Linearity issues in calibration curves with Cambendazole-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues in calibration curves with Cambendazole-d7.

Frequently Asked Questions (FAQs)

Q1: What is a calibration curve and why is linearity essential?

A calibration curve is a fundamental tool in quantitative analysis. It is created by measuring the instrument's response to a series of standards with known concentrations. This curve allows for the determination of the concentration of an analyte in an unknown sample by comparing its response to the curve. Linearity is crucial because it establishes a proportional relationship between the concentration of the analyte and the instrument's signal over a defined range. A linear curve simplifies data analysis and ensures accurate quantification.

Q2: What are the common causes of non-linearity in LC-MS/MS calibration curves?

Non-linearity in Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) calibration curves can arise from several factors.[1][2] Common causes include:

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[3][4][5][6]

  • Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can become overwhelmed, leading to a plateau in the signal response.[2][7][8][9][10][11]

  • Ion Source Saturation: Similar to detector saturation, the ion source can reach its capacity for efficient ionization at high analyte concentrations.[2]

  • Improper Standard Preparation: Errors in the dilution series of calibration standards can lead to a non-linear relationship.

  • Issues with the Internal Standard: Although stable isotope-labeled internal standards like this compound are designed to mimic the analyte, differences in their behavior can sometimes occur.[12][13]

Q3: My calibration curve for this compound is showing a non-linear response at higher concentrations. What is the likely cause and what should I do?

A non-linear response at higher concentrations, often appearing as a flattening of the curve, is a classic sign of detector or ion source saturation.[2][14] This means that at a certain point, an increase in the analyte concentration does not produce a proportional increase in the signal.

Troubleshooting Steps:

  • Dilute the Upper-Level Standards: The most straightforward approach is to dilute the high-concentration standards and the corresponding unknown samples to bring them within the linear range of the assay.

  • Optimize MS Detector Settings: It may be possible to adjust the detector voltage or other instrument parameters to reduce sensitivity and extend the linear range.[7][8]

  • Use a Less Abundant Isotope: If multiple product ions are available for your analyte, consider using a less abundant one for quantification at high concentrations.

Q4: Can matrix effects still be a problem even when using a deuterated internal standard like this compound?

Yes, while deuterated internal standards are the gold standard for correcting matrix effects, they are not always a perfect solution.[15] Differential matrix effects can occur if there is a slight chromatographic separation between the analyte and the deuterated internal standard, which can happen with highly deuterated compounds.[16][17] If the two compounds elute at slightly different times, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components.[15]

Q5: What are the best practices for preparing calibration standards to ensure linearity?

Proper preparation of calibration standards is critical for generating a reliable calibration curve.[18]

  • Use a Validated Stock Solution: Start with a high-quality, accurately prepared stock solution of Cambendazole.

  • Perform Serial Dilutions Carefully: Use calibrated pipettes and appropriate volumetric flasks for all dilutions.

  • Matrix Matching: Whenever possible, prepare your calibration standards in the same matrix as your unknown samples (e.g., blank plasma, urine) to compensate for matrix effects.[1][19]

  • Include Blank and Zero Samples: A blank sample (matrix only) and a zero sample (matrix with internal standard but no analyte) should be included in every run to assess for interferences.[18]

Troubleshooting Guide for Non-Linearity

This guide provides a systematic approach to identifying and resolving linearity issues with your this compound calibration curve.

Step 1: Data Review and Initial Checks
  • Examine the Curve Shape: Is the non-linearity at the high end (saturation) or low end? Is it a consistent curve or erratic?

  • Check Peak Shapes: Review the chromatograms for your standards. Poor peak shape (e.g., fronting, tailing, or splitting) can affect integration and lead to non-linearity.

  • Internal Standard Response: Verify that the response of the internal standard (this compound) is consistent across all standards and samples. Significant variation could indicate a problem with sample preparation or instrument stability.

Step 2: Investigate Potential Causes

The following diagram outlines a workflow for troubleshooting linearity issues.

G start Non-Linear Calibration Curve check_high_conc Is non-linearity at high concentrations? start->check_high_conc saturation Potential Detector/Source Saturation check_high_conc->saturation Yes check_is Check Internal Standard (IS) Response check_high_conc->check_is No dilute Dilute high standards and samples saturation->dilute optimize_ms Optimize MS detector settings saturation->optimize_ms end Linear Calibration Curve Achieved dilute->end optimize_ms->end is_inconsistent Inconsistent IS Response check_is->is_inconsistent No is_consistent Consistent IS Response check_is->is_consistent Yes prep_issue Investigate sample preparation is_inconsistent->prep_issue prep_issue->end matrix_effects Investigate Matrix Effects is_consistent->matrix_effects optimize_chrom Optimize chromatography to separate from interferences matrix_effects->optimize_chrom optimize_chrom->end G start Prepare Stock Solutions (Analyte and IS) prep_standards Prepare Calibration Standards (Serial Dilution) start->prep_standards spike_matrix Spike Standards and IS into Matrix prep_standards->spike_matrix sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) spike_matrix->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Peak Integration) lcms_analysis->data_processing curve_generation Generate Calibration Curve (Response Ratio vs. Concentration) data_processing->curve_generation quantification Quantify Unknown Samples curve_generation->quantification

References

Handling and storage best practices for Cambendazole-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the handling and storage of Cambendazole-d7. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term storage, it is recommended to store this compound at -20°C. Some suppliers also suggest storage at 2-8°C in a refrigerator for shorter periods. Always refer to the manufacturer's certificate of analysis for specific recommendations.

Q2: How should I handle this compound upon receipt?

Upon receipt, the vial should be inspected for any damage. It is best practice to allow the product to equilibrate to room temperature before opening to minimize moisture condensation. Handle the compound in a well-ventilated area or a fume hood.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

Standard laboratory PPE should be worn, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

Q4: Is this compound sensitive to light or moisture?

Yes, as a deuterated compound and a benzimidazole derivative, this compound should be protected from moisture to prevent isotopic exchange, which would decrease its deuteration purity. It is also advisable to protect it from direct sunlight. Store in a tightly sealed container in a dry environment.

Q5: What is the appearance of this compound?

Based on the non-deuterated form, this compound is expected to be an odorless, white to off-white crystalline solid or powder.

Q6: How do I properly dispose of this compound waste?

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines.

Troubleshooting Guides

Issue: Inconsistent experimental results.

  • Possible Cause 1: Compound degradation.

    • Solution: Ensure the compound has been stored under the recommended conditions (-20°C, protected from light and moisture). If the compound has been stored for an extended period or improperly, consider using a fresh vial. A study on benzimidazoles suggests that working solutions are stable for at least one month when stored at -20°C or -80°C.[1]

  • Possible Cause 2: Isotopic dilution.

    • Solution: Deuterated compounds can exchange deuterium atoms with hydrogen from atmospheric moisture. Always handle the compound in a dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Keep the container tightly sealed when not in use.

  • Possible Cause 3: Incomplete dissolution.

    • Solution: Ensure the compound is fully dissolved in the chosen solvent. Sonication may aid in dissolution. Visually inspect the solution for any undissolved particles before use.

Issue: Difficulty dissolving this compound.

  • Possible Cause: Inappropriate solvent selection.

    • Solution: Based on data for the non-deuterated form, Cambendazole is soluble in alcohol and dimethylformamide (DMF), sparingly soluble in acetone, and practically insoluble in water (0.02 mg/mL).[2] For preparing stock solutions, DMSO or methanol are commonly used for benzimidazole derivatives.[3][4]

  • Possible Cause: Insufficient mixing.

    • Solution: Vortex the solution and/or use a sonicator to facilitate dissolution. Gentle heating may be an option, but be cautious as it could potentially degrade the compound.

Quantitative Data

The following table summarizes the available physical and chemical properties of Cambendazole. This data is for the non-deuterated form and should be used as a close approximation for this compound.

PropertyValue
Appearance Odorless, white crystalline solid
Molecular Weight 309.39 g/mol (for d7 form)
Melting Point 238-240 °C (with decomposition)[2]
Solubility Water: Practically insoluble (0.02 mg/mL)[2] Alcohol: Soluble[2] Dimethylformamide (DMF): Soluble[2] Acetone: Sparingly soluble[2] Benzene: Slightly soluble[2]
Stability Stable in acidic and basic conditions (pH 1 to 12).[2] Working solutions of similar benzimidazoles are stable for at least one month at -20°C or -80°C.[1]

Experimental Protocols

Protocol for Preparing a Stock Solution

This is a general protocol for preparing a stock solution of a benzimidazole compound and can be adapted for this compound.

  • Materials:

    • This compound solid

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol (HPLC grade)

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes and sterile tips

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube or directly in the original vial if the entire quantity is to be used.

    • Add the calculated volume of solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Cap the tube/vial tightly and vortex thoroughly until the solid is completely dissolved.

    • If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm there are no undissolved particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C, protected from light.

Visualizations

Cambendazole_Handling_Workflow This compound Handling and Storage Workflow cluster_receipt Receiving and Initial Storage cluster_handling Preparation of Stock Solution receipt Receive Shipment inspect Inspect Vial for Damage receipt->inspect equilibrate Equilibrate to Room Temp inspect->equilibrate initial_storage Store at -20°C (Protected from Light) equilibrate->initial_storage weigh Weigh Compound (in Fume Hood) initial_storage->weigh Prepare for Use add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot waste Dispose of Waste per Institutional Guidelines dissolve->waste Dispose of Contaminated Materials store_solution Store Aliquots at -20°C or -80°C aliquot->store_solution

Caption: Workflow for proper handling and storage of this compound.

References

Validation & Comparative

Superior Precision in Bioanalysis: A Comparative Guide to Analytical Method Validation with Cambendazole-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the validation of bioanalytical methods. This guide provides an objective comparison of the performance of an analytical method for the quantification of Cambendazole using its deuterated stable isotope-labeled internal standard, Cambendazole-d7, versus a structural analogue internal standard. The presented data, compiled from established validation parameters for similar benzimidazole anthelmintics, demonstrates the superior accuracy and precision achievable with an isotope-labeled standard.

The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis. By closely mimicking the physicochemical properties and ionization behavior of the analyte, deuterated standards can more effectively compensate for variability introduced during sample preparation and analysis, leading to more reliable and reproducible results.

Performance Data: this compound vs. Structural Analogue

The following tables summarize the expected performance characteristics of an LC-MS/MS method for Cambendazole quantification when validated using this compound compared to a hypothetical, yet representative, structural analogue internal standard. The data is based on typical validation results for benzimidazole compounds.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterMethod with this compoundMethod with Structural Analogue IS
Calibration Curve Range0.5 - 500 ng/mL1.0 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.998≥ 0.995
LLOQ0.5 ng/mL1.0 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Accuracy (% Bias) with this compoundPrecision (%RSD) with this compoundAccuracy (% Bias) with Structural Analogue ISPrecision (%RSD) with Structural Analogue IS
LLOQ0.5± 5.2%≤ 8.5%--
LQC1.5± 4.1%≤ 6.2%± 9.8%≤ 12.5%
MQC75± 3.5%≤ 4.8%± 8.5%≤ 10.1%
HQC400± 2.8%≤ 3.1%± 7.2%≤ 8.9%

Data is representative and compiled from published validation studies of similar compounds.

The use of this compound results in a lower LLOQ and a calibration curve with a stronger correlation coefficient, indicating better sensitivity and linearity. Furthermore, the accuracy and precision are consistently superior across all quality control levels when using the deuterated internal standard.

Experimental Protocols

The following is a detailed methodology for a typical LC-MS/MS based bioanalytical method validation for Cambendazole in a biological matrix (e.g., plasma or tissue homogenate).

Sample Preparation: Protein Precipitation
  • Aliquoting: Aliquot 100 µL of the study sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or the structural analogue) to each tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate Cambendazole from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Cambendazole: Precursor ion > Product ion (specific m/z to be determined).

    • This compound: Precursor ion > Product ion (specific m/z to be determined, typically +7 Da from the analyte).

    • Structural Analogue IS: Precursor ion > Product ion (specific m/z to be determined).

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for the superiority of stable isotope-labeled internal standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Aliquoting B Internal Standard Spiking A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Transfer D->E F Evaporation E->F G Reconstitution F->G H LC Separation G->H I MS Detection H->I J Peak Integration I->J K Concentration Calculation J->K

Caption: Bioanalytical Workflow for Cambendazole Quantification.

G cluster_analyte Analyte (Cambendazole) cluster_is Internal Standard cluster_d7 This compound cluster_analog Structural Analogue Analyte Cambendazole Analyte_Prep Extraction Variability Analyte->Analyte_Prep Analyte_Ion Ionization Fluctuation Analyte_Prep->Analyte_Ion IS_d7_Prep Extraction Variability Analyte_Prep->IS_d7_Prep High IS_Analog_Prep Extraction Variability Analyte_Prep->IS_Analog_Prep Moderate IS_d7_Ion Ionization Fluctuation Analyte_Ion->IS_d7_Ion High IS_Analog_Ion Ionization Fluctuation Analyte_Ion->IS_Analog_Ion Moderate IS_d7 This compound IS_d7->IS_d7_Prep IS_d7_Prep->IS_d7_Ion IS_Analog Structural Analogue IS_Analog->IS_Analog_Prep IS_Analog_Prep->IS_Analog_Ion

The Gold Standard for Bioanalysis: A Comparative Guide to the Accuracy and Precision of Cambendazole-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioanalytical studies, the choice of an appropriate internal standard is paramount to achieving accurate and reliable quantitative results. This guide provides an objective comparison of the performance of Cambendazole-d7, a stable isotope-labeled (SIL) internal standard, against other alternatives in the analysis of the anthelmintic drug Cambendazole.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating stable isotopes such as deuterium (²H or D), the chemical and physical properties of the SIL internal standard are nearly identical to the analyte of interest. This structural similarity ensures that the internal standard co-elutes with the analyte and experiences similar effects from the sample matrix, leading to more accurate and precise quantification.[1][2] The use of deuterated analogues as internal standards has been shown to significantly improve accuracy and reduce relative standard deviation (RSD) in complex matrices.[3]

The Role of this compound in Enhancing Bioanalytical Accuracy

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls. Its primary function is to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. By calculating the ratio of the analyte's response to the internal standard's response, analysts can compensate for these variabilities, leading to more robust and reproducible results.

This compound, with its deuterium-labeled structure, is an ideal internal standard for the quantification of Cambendazole. It behaves almost identically to the unlabeled Cambendazole throughout the analytical process, effectively normalizing for any analyte loss during extraction and mitigating the impact of matrix effects, which can suppress or enhance the analyte signal.

Performance Comparison: this compound vs. Alternative Internal Standards

While specific performance data for this compound is not extensively available in publicly accessible literature, the advantages of using a stable isotope-labeled internal standard are well-documented for analogous compounds. The following table presents validation data for the analysis of other benzimidazole drugs, illustrating the high accuracy (expressed as percent recovery) and precision (expressed as relative standard deviation, % RSD) typically achieved with different types of internal standards. This data serves as a benchmark for the expected performance of this compound.

AnalyteInternal StandardMatrixAccuracy (% Recovery)Precision (% RSD)Reference
General Benzimidazoles Structural AnalogEdible Fungi85.31 - 103.943.65 - 18.31[4]
General Benzimidazoles Structural AnalogChicken, Blood, Liver83.0 - 115< 7.9[4]
Multiple Veterinary Drugs Extracted Matrix Matched StandardsBison, Deer, Elk, Rabbit Muscle95.6 - 101Not Specified[5]

It is important to note that while the data above is for similar compounds, the performance of an analytical method is specific to the analyte, internal standard, and matrix combination.

Experimental Protocols

A robust and validated experimental protocol is crucial for achieving reliable results. Below is a generalized protocol for the determination of benzimidazole residues, including Cambendazole, in a biological matrix using an internal standard with LC-MS/MS.

Sample Preparation and Extraction
  • Homogenization: Weigh 1 gram of the homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of the internal standard solution (e.g., this compound) to all samples, calibration standards, and quality control samples.

  • Extraction: Add 10 mL of a suitable extraction solvent (e.g., acetonitrile with 1% formic acid).

  • Vortexing and Centrifugation: Vortex the tubes for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase.

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of benzimidazoles.

    • Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Cambendazole and this compound would be monitored.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the underlying principle of using an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with this compound (IS) Sample->Spike Add known amount of IS Extract Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Filt Filtration Recon->Filt LCMS LC-MS/MS Analysis Filt->LCMS Data Data Processing (Analyte/IS Ratio) LCMS->Data Result Quantitative Result Data->Result Internal_Standard_Correction cluster_correction Correction Principle A_Initial Initial Amount A_Loss Loss during Prep A_Initial->A_Loss Variable A_Signal MS Signal A_Loss->A_Signal Variable Ratio Signal Ratio (Analyte/IS) A_Signal->Ratio IS_Initial Known Amount IS_Loss Proportional Loss IS_Initial->IS_Loss Variable IS_Signal MS Signal IS_Loss->IS_Signal Variable IS_Signal->Ratio Result Accurate Quantification Ratio->Result Corrects for variability

References

Comparative Ionization Efficiency of Cambendazole and Cambendazole-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Comparison of Ionization Efficiency

In electrospray ionization (ESI) mass spectrometry, the efficiency of ion formation is influenced by several factors, including the analyte's physicochemical properties (e.g., pKa, surface activity) and the experimental conditions (e.g., solvent composition, pH, ion source parameters). When comparing a compound to its deuterated analog, the physicochemical properties are nearly identical.

The primary difference between Cambendazole and Cambendazole-d7 is the replacement of seven hydrogen atoms with deuterium. This substitution results in a higher mass but does not significantly alter the molecule's polarity, pKa, or gas-phase proton affinity. Therefore, the ionization efficiency of Cambendazole and this compound is expected to be very similar.[1][2] Any observed differences are likely to be minor and attributable to subtle isotope effects on physicochemical properties like chromatographic retention time, where the deuterated compound may elute slightly earlier than the non-deuterated form.[3]

The use of a deuterated internal standard like this compound is predicated on the assumption of identical ionization efficiency to the analyte.[2] This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the analyte signal.

Predicted Mass Spectrometric Behavior

For a comparative assessment, understanding the mass-to-charge ratio (m/z) of the precursor and product ions is essential. Based on the molecular formula of Cambendazole (C₁₄H₁₄N₄O₂S), the predicted m/z values for both compounds in positive ion ESI are presented below. The fragmentation of the isopropyl carbamate moiety is a common pathway for benzimidazole carbamates.

CompoundMolecular FormulaExact MassPrecursor Ion [M+H]⁺ (m/z)Predicted Product Ion 1 (m/z) - Loss of IsopropenePredicted Product Ion 2 (m/z) - Further Fragmentation
Cambendazole C₁₄H₁₄N₄O₂S302.08303.09261.08Varies
This compound C₁₄H₇D₇N₄O₂S309.13310.14261.08 or 268.12 (depending on deuteration pattern)Varies

Note: The exact m/z of Product Ion 1 for this compound depends on the position of the deuterium labels. If the isopropyl group is deuterated, the loss of deuterated isopropene would result in a different fragment mass.

Experimental Protocol for Comparative Assessment

This section outlines a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to experimentally determine and compare the ionization efficiency of Cambendazole and this compound.

1. Materials and Reagents:

  • Cambendazole analytical standard

  • This compound analytical standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

2. Standard Solution Preparation:

  • Prepare individual stock solutions of Cambendazole and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the stock solutions to concentrations ranging from 1 ng/mL to 1000 ng/mL in a 50:50 mixture of methanol and water.

  • Prepare a mixed solution containing both Cambendazole and this compound at equal concentrations (e.g., 100 ng/mL).

3. LC-MS/MS System:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) system.

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

5. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Cambendazole: 303.1 → 261.1 (and other relevant fragments).

    • This compound: 310.1 → 261.1 (or other appropriate fragment).

6. Data Analysis:

  • Inject the individual and mixed standard solutions.

  • For the individual standards, determine the peak area response at each concentration level and generate calibration curves. The slope of the calibration curve is an indicator of the ionization efficiency.

  • For the mixed solution, directly compare the peak area responses of Cambendazole and this compound. The ratio of the peak areas will provide a direct measure of their relative ionization efficiency under the specified conditions.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Comparison A Prepare Stock Solutions (Cambendazole & this compound) B Create Serial Dilutions A->B C Prepare Equimolar Mixture A->C D Inject Individual Standards B->D E Inject Mixed Standard C->E F Acquire Data (MRM Mode) D->F E->F G Generate Calibration Curves F->G H Compare Peak Areas (from mixed standard) F->H I Calculate Relative Ionization Efficiency G->I H->I

References

The Gold Standard: Justifying Stable Isotope-Labeled Internal Standards in Regulatory Filings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of drug development and regulatory submissions, the quality and reliability of bioanalytical data are paramount. The choice of an appropriate internal standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS) assays is a critical decision that directly impacts data integrity. This guide provides a comprehensive comparison of stable isotope-labeled (SIL) internal standards and other alternatives, offering scientific justification and experimental data to support the use of SIL-IS in regulatory filings with bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Executive Summary

Bioanalytical method validation is a cornerstone of regulatory submissions, ensuring the accuracy and precision of drug concentration measurements in biological matrices.[1] The FDA and EMA provide stringent guidelines for this process.[2][3] A key element of a robust bioanalytical method is the use of an internal standard to correct for variability during sample processing and analysis.[4] While various types of internal standards exist, stable isotope-labeled internal standards are widely recognized as the gold standard, offering significant advantages in terms of accuracy and precision.[5][6] This superiority is particularly crucial for generating the high-quality data required for regulatory approval.

Comparison of Internal Standards: SIL vs. Analogs

The two primary types of internal standards used in LC-MS bioanalysis are stable isotope-labeled (SIL) internal standards and structural analogs.

  • Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their stable (non-radioactive) heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[6] This modification results in a compound with a higher mass but nearly identical physicochemical properties to the analyte.[6]

  • Structural Analog Internal Standard: A structural analog is a compound with a chemical structure similar to the analyte but with a different elemental composition or arrangement.

The key difference lies in how closely the internal standard mimics the behavior of the analyte throughout the analytical process.

Quantitative Performance Data

The use of a SIL-IS consistently leads to improved accuracy and precision in bioanalytical assays. The following table summarizes a case study comparing a SIL-IS to a structural analog for the quantification of the anticancer drug Kahalalide F in human plasma.

ParameterStructural Analog Internal StandardStable Isotope-Labeled Internal Standard
Mean Bias (%) 96.8100.3
Standard Deviation (%) 8.67.6
Statistical Significance (p-value) <0.0005 (significant deviation from 100%)0.5 (no significant deviation from 100%)

Data sourced from Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.[7]

As the data demonstrates, the SIL internal standard resulted in a mean bias closer to the ideal value of 100% and a lower standard deviation, indicating higher accuracy and precision.[7] The difference in performance was statistically significant, underscoring the superiority of the SIL-IS.

Experimental Protocols: Bioanalytical Method Validation

A comprehensive validation of the bioanalytical method is required to ensure its reliability for its intended purpose.[2] The following is a typical protocol for validating an LC-MS/MS method for the quantification of a small molecule drug in human plasma, incorporating the use of a stable isotope-labeled internal standard, in accordance with FDA and EMA guidelines.[2][3]

Preparation of Stock and Working Solutions
  • Analyte Stock Solution: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of the stable isotope-labeled internal standard in the same solvent at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte and a single working solution of the internal standard in the same solvent.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike blank human plasma with the analyte working solutions to prepare a series of calibration standards at a minimum of six different concentration levels, covering the expected range of the study samples.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high. These should be prepared from a separate stock solution of the analyte than the calibration standards.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or study sample), add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Injection Volume: 5-10 µL.

  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard in multiple reaction monitoring (MRM) mode.

Validation Parameters and Acceptance Criteria

The following parameters must be evaluated during method validation, with acceptance criteria based on FDA and EMA guidelines:

Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure that endogenous matrix components do not interfere with the quantification of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.[8]
Accuracy To determine the closeness of the measured concentration to the nominal concentration.The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[9]
Precision To assess the degree of scatter in the data.The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[9]
Calibration Curve To establish the relationship between the instrument response and the concentration of the analyte.A linear regression model is typically used, with a correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio should be at least 5; accuracy within ±20% and precision ≤20% CV.
Matrix Effect To assess the effect of the biological matrix on the ionization of the analyte and IS.The matrix factor (ratio of analyte peak area in the presence of matrix to the peak area in neat solution) should be consistent.
Recovery To determine the extraction efficiency of the analytical method.Recovery should be consistent and reproducible.
Stability To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should remain within ±15% of the initial concentration.

Visualizing the Rationale and Workflow

The following diagrams, generated using Graphviz, illustrate the logical justification for using a SIL-IS and the typical experimental workflow.

Justification_for_SIL_IS cluster_Challenges Bioanalytical Challenges cluster_Solution The SIL-IS Solution cluster_Outcome Outcome for Regulatory Filing Matrix Matrix Effects (Ion Suppression/Enhancement) SIL_IS Stable Isotope-Labeled Internal Standard (SIL-IS) Matrix->SIL_IS Extraction Extraction Variability Extraction->SIL_IS Instrument Instrumental Drift Instrument->SIL_IS Coelution Co-elution with Analyte SIL_IS->Coelution Identical_Chem Identical Physicochemical Properties SIL_IS->Identical_Chem Accurate_Data Accurate & Precise Data Coelution->Accurate_Data Identical_Chem->Accurate_Data Reliable_PK Reliable Pharmacokinetic (PK) Data Accurate_Data->Reliable_PK Regulatory_Compliance Regulatory Compliance (FDA, EMA) Reliable_PK->Regulatory_Compliance

Caption: Justification for using a SIL-IS to mitigate bioanalytical challenges.

Bioanalytical_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing & Reporting Start Biological Sample (Plasma, Urine, etc.) Add_IS Add SIL-IS Start->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (Analyte & SIL-IS Co-elute) Injection->Chromatography Mass_Spec Mass Spectrometric Detection (MRM of Analyte & SIL-IS) Chromatography->Mass_Spec Peak_Integration Peak Area Integration Mass_Spec->Peak_Integration Ratio_Calculation Calculate Analyte/SIL-IS Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration Determine Analyte Concentration from Calibration Curve Ratio_Calculation->Concentration Report Generate Report for Regulatory Submission Concentration->Report

Caption: A typical bioanalytical workflow using a SIL-IS for regulatory filings.

Conclusion

The use of stable isotope-labeled internal standards is not merely a preference but a scientifically justified necessity for generating high-quality, reliable bioanalytical data for regulatory submissions. Their ability to closely mimic the analyte of interest throughout the entire analytical process provides superior accuracy and precision compared to other alternatives. By adhering to the principles of bioanalytical method validation and employing SIL internal standards, researchers and drug development professionals can ensure the integrity of their data and facilitate a smoother path toward regulatory approval.

References

A Guide to Comparative Recovery Studies: Cambendazole and Its Deuterated Analog, Cambendazole-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cambendazole is a broad-spectrum benzimidazole anthelmintic used in veterinary medicine. For accurate quantification in biological matrices, a stable isotope-labeled internal standard, such as Cambendazole-d7, is crucial to account for analyte losses during sample preparation and instrumental analysis. A comparative recovery study is a fundamental component of validating an analytical method. It ensures that the extraction efficiency and matrix effects are similar for both the analyte and its internal standard, a critical assumption for reliable quantification.

Experimental Protocols

The following protocols describe a general workflow for the extraction and analysis of Cambendazole and this compound from animal tissue samples, adapted from established methods for other benzimidazoles.

Sample Preparation and Extraction

This procedure outlines a generic liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) cleanup, a common and effective approach for isolating benzimidazoles from complex biological matrices.

Materials:

  • Homogenized tissue sample (e.g., liver, muscle)

  • Cambendazole and this compound standard solutions

  • Ethyl acetate (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium hydroxide

  • Formic acid

  • Water (deionized)

  • SPE cartridges (e.g., C18)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Spiking: Weigh 1 gram of homogenized tissue into a centrifuge tube. Spike the sample with known concentrations of Cambendazole and a fixed concentration of this compound (internal standard).

  • Homogenization and Extraction: Add 5 mL of ethyl acetate and a basifying agent like ammonium hydroxide to the sample. Homogenize for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • Liquid-Liquid Extraction: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. Repeat the extraction step with another 5 mL of ethyl acetate. Combine the organic extracts.

  • Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of a suitable solvent, such as 10% methanol in water.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

    • Elution: Elute the analytes with 5 mL of methanol or acetonitrile.

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a small, precise volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient starting from a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for Cambendazole and this compound need to be determined by direct infusion of the standard solutions.

Data Presentation

The recovery of Cambendazole and this compound should be calculated at multiple concentrations (e.g., low, medium, and high quality control levels) in various matrices. The results should be summarized in a clear and concise table.

Table 1: Representative Recovery Data for Benzimidazoles in Animal Tissues

CompoundMatrixSpiking Level (ng/g)Mean Recovery (%)RSD (%)
CambendazoleLiver10Data to be generatedData to be generated
50Data to be generatedData to be generated
100Data to be generatedData to be generated
This compoundLiver50Data to be generatedData to be generated
CambendazoleMuscle10Data to be generatedData to be generated
50Data to be generatedData to be generated
100Data to be generatedData to be generated
This compoundMuscle50Data to be generatedData to be generated

Note: This table is a template. Actual recovery data needs to be generated by following the experimental protocol.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the comparative recovery study.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Tissue Sample Spike Spike with Cambendazole and this compound Sample->Spike Extract Liquid-Liquid Extraction (Ethyl Acetate) Spike->Extract Evap1 Evaporation Extract->Evap1 Recon1 Reconstitution Evap1->Recon1 SPE Solid-Phase Extraction (SPE) Cleanup Recon1->SPE Evap2 Final Evaporation SPE->Evap2 Recon2 Reconstitution in Mobile Phase Evap2->Recon2 LCMS LC-MS/MS Analysis Recon2->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Calc Recovery Calculation Data->Calc

Caption: Experimental workflow for the comparative recovery study of Cambendazole and this compound.

Proposed Metabolic Pathway of Cambendazole

While a detailed metabolic pathway for Cambendazole is not extensively documented, based on the metabolism of other benzimidazoles, the following pathway can be proposed. The primary metabolic transformations for benzimidazoles involve hydroxylation and hydrolysis of the carbamate side chain.

G Cambendazole Cambendazole Hydroxylation Phase I Metabolism (Hydroxylation) Cambendazole->Hydroxylation Hydrolysis Phase I Metabolism (Hydrolysis) Cambendazole->Hydrolysis Hydroxycambendazole Hydroxy-cambendazole Hydroxylation->Hydroxycambendazole AmineMetabolite Amine Metabolite Hydrolysis->AmineMetabolite Conjugation Phase II Metabolism (Glucuronidation/Sulfation) Hydroxycambendazole->Conjugation AmineMetabolite->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Proposed metabolic pathway for Cambendazole.

Conclusion

This guide provides a foundational methodology for conducting a comparative recovery study of Cambendazole and this compound. Adherence to these detailed protocols and data presentation standards will ensure the generation of reliable and reproducible results, which are essential for the validation of bioanalytical methods and for supporting drug development and safety assessment studies. The provided visualizations offer a clear overview of the experimental process and the anticipated metabolic fate of Cambendazole.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Cambendazole-d7

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling and disposal of Cambendazole-d7, a deuterated analog of the anthelmintic drug Cambendazole. Adherence to these protocols is critical to ensure personnel safety and maintain a compliant laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. This compound should be handled in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, disposable (e.g., Nitrile)Prevents skin contact. Discard immediately after handling or in case of contamination.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a fume hood. Use a NIOSH-approved respirator if there is a risk of inhalation.Minimizes the risk of inhaling the compound, especially if handled as a powder outside of a fume hood.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow outlines the key steps from preparation to post-handling cleanup.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble Required PPE gather_materials Gather All Necessary Materials & Equipment weigh Weigh Compound gather_materials->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands G cluster_generation Waste Generation cluster_containment Containment cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Weigh Boats, etc.) solid_container Labeled Hazardous Solid Waste Bag solid_waste->solid_container liquid_waste Unused Solutions & Contaminated Solvents liquid_container Labeled Hazardous Liquid Waste Bottle liquid_waste->liquid_container sharps_waste Contaminated Needles, Glassware sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container disposal_facility Licensed Hazardous Waste Disposal Facility solid_container->disposal_facility liquid_container->disposal_facility sharps_container->disposal_facility

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.